Product packaging for (4-methylthiazol-2-yl)methanol(Cat. No.:CAS No. 13750-63-5)

(4-methylthiazol-2-yl)methanol

Cat. No.: B088423
CAS No.: 13750-63-5
M. Wt: 129.18 g/mol
InChI Key: CQMPPPAHJBQCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-Methylthiazol-2-yl)methanol is a valuable chemical scaffold in medicinal chemistry and pharmaceutical research, serving as a key intermediate for developing novel therapeutics. Its primary research value lies in the construction of advanced compounds targeting critical biological pathways. Scientific studies have utilized this moiety in the structure-based design of HIV-1 entry inhibitors. In this context, derivatives containing the this compound group were identified as promising scaffolds that potently inhibit viral entry by targeting the Phe43 cavity of gp120, a key viral envelope protein . Furthermore, the 4-methylthiazole core is recognized in neuroprotective research. Methylthiazole derivatives are investigated for their ability to protect neurons against excitotoxicity and oxygen-glucose deprivation, with potential applications in mitigating the effects of conditions like Alzheimer's disease . Beyond these specific applications, the compound is also employed as a versatile building block in other research areas, including the synthesis of potential anticancer and antimicrobial agents , and as a fragment in biochemical probes to study protein interactions . This diverse utility makes this compound a compound of significant interest for advancing drug discovery programs across multiple therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B088423 (4-methylthiazol-2-yl)methanol CAS No. 13750-63-5

Properties

IUPAC Name

(4-methyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-3-8-5(2-7)6-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMPPPAHJBQCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590760
Record name (4-Methyl-1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13750-63-5
Record name 4-Methyl-2-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13750-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-1,3-thiazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-thiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (4-methylthiazol-2-yl)methanol (CAS: 13750-63-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methylthiazol-2-yl)methanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and biological significance of this compound, with a focus on its potential applications in cancer research.

Chemical and Physical Properties

This compound is typically a pale-yellow to dark brown liquid.[2] It is characterized by moderate polarity and stability, which allows for its versatile use in a range of chemical reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13750-63-5[2][3][4][5]
Molecular Formula C₅H₇NOS[1][2][3][4]
Molecular Weight 129.18 g/mol [1][3][4]
IUPAC Name (4-methyl-1,3-thiazol-2-yl)methanol[2][3][5]
Appearance Pale yellow liquid[1]
Purity ≥ 95% (GC)[1][3][5]
Storage Temperature 2-8°C, Sealed in dry[1][2]
SMILES CC1=CSC(CO)=N1[3][5]
InChI Key CQMPPPAHJBQCOY-UHFFFAOYSA-N[2]

Table 2: Safety Information

HazardDescription
GHS Pictogram GHS05, GHS07
Signal Word Danger
Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338

Spectral Data

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.00s1HH-5 (thiazole ring)
~4.80s2H-CH₂OH
~3.50br s1H-OH
~2.45s3H-CH₃

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~168C-2 (thiazole ring)
~150C-4 (thiazole ring)
~115C-5 (thiazole ring)
~60-CH₂OH
~17-CH₃

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Possible Fragment
129100[M]⁺
11240[M - OH]⁺
9860[M - CH₂OH]⁺
8530[C₄H₅NS]⁺
5725[C₃H₃S]⁺

Synthesis and Experimental Protocols

This compound is not commonly available in large quantities and is primarily used as a building block in organic synthesis. A plausible and efficient method for its preparation is the reduction of a suitable carboxylic acid derivative, such as ethyl 4-methylthiazole-2-carboxylate.

Synthesis of this compound via Reduction of Ethyl 4-methylthiazole-2-carboxylate

This protocol describes a general procedure for the reduction of an ester to a primary alcohol using lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

Materials:

  • Ethyl 4-methylthiazole-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous diethyl ether or THF.

  • Cooling: The flask is cooled to 0°C in an ice bath.

  • Addition of Ester: A solution of ethyl 4-methylthiazole-2-carboxylate (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is cooled back to 0°C in an ice bath. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M HCl.

  • Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.

  • Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

G ester Ethyl 4-methylthiazole-2-carboxylate in Anhydrous Ether/THF lah LiAlH₄ Suspension in Anhydrous Ether/THF (0°C) ester->lah Dropwise Addition reaction Reaction Mixture (Stir at RT, 2-4h) lah->reaction Warm to RT quench Quenching (0°C, Ethyl Acetate, H₂O, HCl) reaction->quench workup Aqueous Work-up & Extraction quench->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Synthetic Workflow for this compound

Biological Activity and Applications in Drug Development

The thiazole moiety is a key structural feature in numerous bioactive molecules, and derivatives of this compound have shown significant promise in drug discovery, particularly in the development of novel anticancer agents.[1]

Anticancer Activity: Induction of Apoptosis

Recent studies have demonstrated that 4-methylthiazole and its derivatives can induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia cells.[6][7] The proposed mechanism involves the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential (MMP).

Key Events in Apoptosis Induction:

  • Mitochondrial Membrane Potential (MMP) Disruption: Treatment with 4-methylthiazole derivatives leads to a decrease in the mitochondrial membrane potential. This is a critical early event in the apoptotic cascade.

  • Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 being a key executioner caspase.

  • Cell Death: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.

G thiazole This compound Derivative mito Mitochondrion thiazole->mito Induces Stress mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) mito->mmp cytc Cytochrome c Release mmp->cytc cas9 Caspase-9 Activation cytc->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Intrinsic Apoptosis Pathway Induced by Thiazole Derivatives
Inhibition of Signaling Pathways: PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several studies have identified thiazole derivatives as potent inhibitors of the PI3K/mTOR pathway.[2] By inhibiting key kinases in this pathway, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Growth, Proliferation, Survival mtor->proliferation thiazole This compound Derivative thiazole->pi3k Inhibits thiazole->mtor Inhibits

Inhibition of the PI3K/mTOR Pathway by Thiazole Derivatives

Experimental Protocols for Biological Assays

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is a widely used method to determine the mitochondrial membrane potential. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Experimental Protocol:

Materials:

  • Cancer cell line of interest (e.g., HL-60)

  • This compound derivative

  • JC-1 dye

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the this compound derivative for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., CCCP).

  • JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (prepared in cell culture medium) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at both green and red emission wavelengths using a fluorescence microplate reader. For flow cytometry, cells are harvested and analyzed for changes in their fluorescence profiles.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its derivatives have demonstrated promising anticancer activity through the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of key oncogenic signaling pathways such as the PI3K/mTOR cascade. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore their full therapeutic potential in the treatment of cancer and other diseases.

References

Spectroscopic data for (4-methylthiazol-2-yl)methanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a summary of spectroscopic data for (4-methylthiazol-2-yl)methanol (CAS No: 13750-63-5). Due to the limited availability of publicly accessible, comprehensive experimental data for this specific compound, this document also includes comparative data for the structurally similar compound, 4-methylthiazole. This information is intended for researchers, scientists, and professionals in drug development who require spectroscopic information for the characterization of thiazole-containing molecules.

This compound is a heterocyclic compound featuring a thiazole ring, a functional group of interest in medicinal chemistry due to its presence in numerous biologically active compounds. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such molecules.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data for 4-methylthiazole

Chemical Shift (δ) ppmMultiplicityAssignment
8.64dH-2
6.87dH-5
2.47sCH₃

Solvent: CCl₄, Frequency: 300 MHz

Table 2: ¹³C NMR Data for 4-methylthiazole

Chemical Shift (δ) ppmAssignment
151.1C-2
149.2C-4
114.8C-5
16.9CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Thiazole Derivatives

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic)
~1545MediumC=N stretch (thiazole ring)
~1480MediumC=C stretch (thiazole ring)
~1320MediumRing skeletal vibrations

Note: These are characteristic ranges for thiazole derivatives and may vary for this compound.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 4-methylthiazole

m/zRelative Intensity (%)Assignment
99100[M]⁺
7245[M - HCN]⁺
5830[M - CH₃CN]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. A proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is made by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_elucidation Structure Confirmation Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Elucidate C-H Framework NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure Final Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart of the spectroscopic analysis process.

IUPAC name and synonyms for (4-methylthiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-methylthiazol-2-yl)methanol

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, plausible synthetic routes, and relevant biological evaluation methods, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Identity

  • IUPAC Name: (4-methyl-1,3-thiazol-2-yl)methanol[1]

  • Synonyms:

    • This compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 13750-63-5[1]
Molecular Formula C5H7NOS[1]
Molecular Weight 129.18 g/mol [1]
Physical Form Pale-yellow to Yellow-brown to Dark brown Liquid[2]
Purity 95% - 97%[1][2]
Storage Temperature Sealed in dry, 2-8°C[2]

Experimental Protocols

Plausible Synthesis of this compound

Step 1: Synthesis of 2-amino-4-methylthiazole

A common precursor for many thiazole derivatives is 2-amino-4-methylthiazole, which can be synthesized via the Hantzsch thiazole synthesis.

  • Materials: Thiourea, chloroacetone, water, sodium hydroxide, ether.

  • Procedure:

    • Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[3]

    • Add chloroacetone (1 mole) dropwise over 30 minutes while stirring. The reaction is exothermic.[3]

    • Reflux the resulting yellow solution for two hours.[3]

    • After cooling, add solid sodium hydroxide with continuous stirring and cooling.[3]

    • Separate the upper oily layer and extract the aqueous layer with ether.[3]

    • Combine the organic layers, dry over solid sodium hydroxide, and filter.[3]

    • Remove the ether by distillation, and distill the remaining oil under reduced pressure to obtain 2-amino-4-methylthiazole.[3]

Step 2: Conversion to this compound

The conversion of the 2-amino group to a hydroxymethyl group is a multi-step process that can be challenging. A more direct approach would be to start from a different precursor, such as 4-methylthiazole-2-carboxylic acid, and reduce it.

Alternative Step 1: Synthesis of 4-methylthiazole-2-carboxylic acid

This intermediate can be synthesized through various methods, often involving the reaction of a thioamide with an α-haloketone followed by oxidation or hydrolysis.

Alternative Step 2: Reduction to this compound

  • Materials: 4-methylthiazole-2-carboxylic acid or its ester, a suitable reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or a safer alternative like Sodium borohydride/Aluminum chloride), anhydrous tetrahydrofuran (THF), hydrochloric acid, sodium hydroxide, dichloromethane.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 4-methylthiazole-2-carboxylic acid or its ester in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the reducing agent (e.g., LiAlH₄) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water and then a sodium hydroxide solution at 0 °C.

    • Filter the resulting precipitate and wash it with THF.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability. This assay is relevant as thiazole derivatives have shown potential in cancer research.[2]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[4]

  • Materials: 96-well plates, cancer cell lines (e.g., HL-60), complete culture medium, this compound stock solution, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).[4]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours to allow cell attachment.[4]

    • Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

    • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

    • Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[4]

Visualizations

Signaling Pathway

G cluster_0 Cellular Response to 4-Methylthiazole Methylthiazole 4-Methylthiazole Derivative Mitochondrion Mitochondrion Methylthiazole->Mitochondrion disrupts membrane potential CytochromeC Cytochrome C Release Mitochondrion->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by 4-methylthiazole derivatives.

Experimental Workflows

G cluster_1 General Synthesis and Purification Workflow Start Starting Materials (e.g., 4-methylthiazole-2-carboxylic acid) Reaction Chemical Reaction (e.g., Reduction) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction and Washing Quenching->Extraction Drying Drying and Filtration Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification End Pure this compound Purification->End

Caption: General workflow for the synthesis and purification of this compound.

G cluster_2 MTT Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add Compound Dilutions Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570nm) Solubilize->Read

Caption: Workflow for determining cell viability using the MTT assay.

References

(4-Methylthiazol-2-yl)methanol: A Technical Guide to Purity and Physical Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and physical characteristics of (4-methylthiazol-2-yl)methanol (CAS No: 13750-63-5), a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. This document outlines the available data on its physical and chemical properties, alongside generalized experimental protocols for its characterization and a plausible biological signaling pathway based on the activity of closely related thiazole derivatives.

Physicochemical Properties

This compound is a substituted thiazole derivative. Its core structure features a five-membered aromatic ring containing both sulfur and nitrogen atoms, with a methyl group at the 4-position and a hydroxymethyl group at the 2-position.

Physical Form and Appearance

Commercially available this compound is typically supplied as a liquid. The color can range from pale-yellow to yellow-brown and even dark brown, likely depending on the purity and presence of minor impurities.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound compiled from various sources. It is important to note that while some data points are available, a comprehensive experimental determination of all physical properties is not extensively reported in the scientific literature.

PropertyValueSource
Molecular Formula C5H7NOSAdvanced ChemBlocks[1], Sigma-Aldrich
Molecular Weight 129.18 g/mol Advanced ChemBlocks[1], Sigma-Aldrich
CAS Number 13750-63-5Advanced ChemBlocks[1], Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Color Pale-yellow to Yellow-brown to Dark brownSigma-Aldrich
Storage Temperature 2-8°C, Sealed in dry conditionsSigma-Aldrich
SupplierReported Purity
Advanced ChemBlocks95%[1]
Sigma-Aldrich (BLD Pharmatech)97%

Note: The purity values are as reported by the suppliers and the method of determination is not always specified.

Experimental Protocols

Detailed, validated experimental protocols for the analysis of this compound are not extensively published. Therefore, the following sections provide generalized methodologies based on standard analytical techniques for similar small organic molecules. These protocols serve as a starting point for method development and validation.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is a suitable approach for assessing the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A typical starting gradient could be 95:5 water:acetonitrile, ramping to 5:95 over 20 minutes.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute the this compound sample in the same solvent as the standard to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis scan (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and determine the peak area of this compound. Purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).

Characterization by Spectroscopic Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • This compound sample

Procedure:

  • Dissolve a small amount of the sample in the chosen deuterated solvent.

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR Signals:

    • A singlet for the methyl protons (~2.4 ppm).

    • A singlet for the thiazole ring proton (~7.0 ppm).

    • A singlet or doublet for the methylene protons of the hydroxymethyl group (~4.8 ppm).

    • A broad singlet for the hydroxyl proton (chemical shift will vary depending on concentration and solvent).

  • Expected ¹³C NMR Signals:

    • A signal for the methyl carbon (~17 ppm).

    • Signals for the thiazole ring carbons.

    • A signal for the methylene carbon of the hydroxymethyl group (~60 ppm).

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Acquire the IR spectrum of the neat liquid sample using a suitable method (e.g., thin film between salt plates).

  • Expected Characteristic Absorptions:

    • A broad O-H stretching band around 3300 cm⁻¹ (from the alcohol group).

    • C-H stretching bands around 2850-3000 cm⁻¹.

    • C=N and C=C stretching bands characteristic of the thiazole ring in the 1500-1650 cm⁻¹ region.

    • C-O stretching band around 1050 cm⁻¹.

Biological Activity and Signaling Pathway

While this compound itself is not extensively studied for its biological activity, recent research on the closely related compound, 4-methylthiazole, provides strong evidence for a pro-apoptotic mechanism in leukemia cells.[2][3][4][5] This suggests a plausible signaling pathway for this compound, which is depicted below.

Postulated Signaling Pathway

G

Caption: Postulated pro-apoptotic signaling pathway of this compound.

This pathway suggests that this compound may induce apoptosis by upregulating the pro-apoptotic proteins BAX and BAK, leading to the disruption of the mitochondrial membrane potential. This, in turn, causes the release of Cytochrome C from the mitochondria into the cytoplasm, which activates Caspase-9 and subsequently the executioner Caspase-3, culminating in programmed cell death.

Experimental Protocols for Biological Evaluation

The following are generalized protocols to investigate the postulated biological activity of this compound.

3.2.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • Cancer cell line (e.g., HL-60 or K562 leukemia cells)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

3.2.2. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

3.2.3. Mitochondrial Membrane Potential (MMP) Assay

This assay measures the disruption of the mitochondrial membrane potential.

Materials:

  • Cancer cell line

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with this compound.

  • Incubate the cells with JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.

Conclusion

This compound is a commercially available liquid with reported purities in the range of 95-97%. While detailed experimental protocols for its specific analysis are not widely published, standard analytical techniques such as HPLC and NMR spectroscopy can be readily adapted for its characterization. Based on the biological activity of the closely related 4-methylthiazole, this compound is postulated to induce apoptosis through the mitochondrial pathway. The experimental protocols provided herein offer a framework for researchers to further investigate the purity, physical properties, and potential therapeutic applications of this compound. Further studies are warranted to validate these methods and to fully elucidate the biological mechanisms of this compound.

References

Stability and Storage of (4-methylthiazol-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound (4-methylthiazol-2-yl)methanol. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes. This document outlines key stability considerations, potential degradation pathways, and detailed experimental protocols for stability assessment, in line with established regulatory guidelines.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl and a hydroxymethyl group. A summary of its key identifiers and properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 13750-63-5[1]
Molecular Formula C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [1]
Appearance Pale-yellow to Yellow-brown to Dark brown Liquid
Purity Typically available at ≥95%[1]
IUPAC Name (4-methyl-1,3-thiazol-2-yl)methanol

Recommended Storage Conditions

To maintain the integrity and purity of this compound, proper storage is crucial. Based on information from chemical suppliers, the following conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C for long-term storage. Some suppliers also indicate storage at room temperature is acceptable, likely for shorter periods[2].

  • Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and sealed in a dry environment to prevent degradation from moisture and oxidation.

  • Container: Use a tightly sealed, light-resistant container to protect the compound from light and air.

Stability Profile and Potential Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively available in the public domain, an understanding of its potential degradation can be inferred from the chemical nature of the thiazole ring and the hydroxymethyl group, as well as from general principles of drug stability testing. Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.

Potential degradation pathways for this compound include:

  • Oxidation: The thiazole ring and the primary alcohol are susceptible to oxidation. A study on aryl and heteroaryl thiazol-2-ylmethanols has shown that under hydrolytic conditions with sulfuric acid, an unusual oxidation can occur, leading to the formation of the corresponding ketone[3][4]. This suggests that this compound could potentially oxidize to 2-acetyl-4-methylthiazole.

  • Hydrolysis: While the thiazole ring itself is relatively stable to hydrolysis, extreme pH conditions could potentially lead to ring cleavage or other degradative reactions, especially at elevated temperatures.

  • Photodegradation: Thiazole-containing compounds can be susceptible to photodegradation. The specific impact of light on this compound would need to be determined through photostability studies as outlined in ICH guideline Q1B[5][6].

  • Thermal Degradation: Exposure to high temperatures can lead to decomposition. The specific degradation products would need to be identified through thermal stress testing.

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are crucial for developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from any degradation products. The following are detailed experimental protocols based on ICH guidelines[7][8][9].

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation[10][11]. The method must be able to resolve the API peak from all potential degradation product peaks.

A general workflow for developing a stability-indicating HPLC method is illustrated in the diagram below.

HPLC_Method_Development A Gather Physicochemical Information (pKa, solubility, UV spectra) B Select Initial Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Perform Forced Degradation Studies B->C D Analyze Stressed Samples C->D E Optimize Separation D->E Check for peak purity and resolution E->D Iterate until satisfactory separation F Method Validation (ICH Q2(R1)) E->F G Validated Stability-Indicating Method F->G

Figure 1: Workflow for Developing a Stability-Indicating HPLC Method.
Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a compound to identify potential degradation products and pathways[2][7]. The goal is typically to achieve 5-20% degradation of the active substance[8][9].

The general workflow for conducting forced degradation studies is depicted below.

Forced_Degradation_Workflow cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl) H Expose to Stress Conditions (with controls) A->H B Base Hydrolysis (e.g., 0.1M NaOH) B->H C Neutral Hydrolysis (Water) C->H D Oxidation (e.g., 3% H₂O₂) D->H E Thermal Degradation (e.g., 60-80°C) E->H F Photostability (ICH Q1B) F->H G Prepare Stock Solution of This compound G->A G->B G->C G->D G->E G->F I Neutralize/Quench Reaction H->I J Analyze by Stability-Indicating HPLC Method I->J K Identify and Characterize Degradation Products (LC-MS, NMR) J->K

Figure 2: General Workflow for Forced Degradation Studies.

4.2.1. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Heat the solution at a controlled temperature (e.g., 60°C or 80°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH instead of 0.1 M HCl.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use purified water instead of acid or base.

    • No neutralization step is required.

4.2.2. Oxidative Degradation

  • Prepare a stock solution of this compound as described above.

  • Add an equal volume of hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, protected from light.

  • Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.

4.2.3. Thermal Degradation

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C, or 105°C).

  • At specified time points, remove a sample, allow it to cool, and prepare a solution of known concentration in the mobile phase for HPLC analysis.

  • Alternatively, a solution of the compound can be subjected to thermal stress.

4.2.4. Photostability

  • Expose a solution of this compound and a sample of the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B[5][6][12].

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

  • After the exposure period, prepare solutions of both the exposed and control samples for analysis by HPLC.

Summary of Expected Stability Data

While specific experimental data for this compound is not publicly available, Table 2 provides an illustrative summary of the type of data that would be generated from the forced degradation studies described above. The percentage of degradation is hypothetical and serves as an example.

Table 2: Illustrative Summary of Forced Degradation Data for this compound

Stress ConditionParametersDuration% Degradation (Illustrative)Major Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M HCl, 60°C24 h5-10%Polar impurities, potential ring-opened products
Base Hydrolysis 0.1 M NaOH, 60°C24 h10-15%Polar impurities, potential ring-opened products
Neutral Hydrolysis Water, 80°C48 h< 5%Minimal degradation
Oxidation 3% H₂O₂, RT24 h15-20%2-Acetyl-4-methylthiazole, N-oxides, S-oxides
Thermal (Solid) 80°C7 days< 5%Non-polar impurities
Photostability ICH Q1B-5-15%Isomers, photo-oxidation products

Conclusion

The stability and appropriate storage of this compound are critical for its effective use in research and development. The recommended storage condition is refrigerated (2-8°C) in a tightly sealed, light-resistant container under an inert atmosphere. The compound is potentially susceptible to degradation via oxidation, and to a lesser extent, hydrolysis and photolysis.

To fully characterize its stability profile, it is imperative to conduct comprehensive forced degradation studies as outlined in this guide. The development of a validated stability-indicating HPLC method is a prerequisite for accurately assessing the stability and determining the shelf-life of this compound. The experimental protocols provided herein offer a robust framework for undertaking such an investigation, ensuring compliance with international regulatory standards.

References

An In-depth Technical Guide on the Safety and Hazard Information for (4-methylthiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available safety and hazard information for (4-methylthiazol-2-yl)methanol, tailored for researchers, scientists, and professionals in drug development. The information presented is collated from various sources to ensure a thorough understanding of its potential hazards, handling procedures, and toxicological profile.

Chemical and Physical Properties

Limited quantitative data is available for the specific physical and chemical properties of this compound. The following table summarizes the available information. For context, the melting point of the isomeric compound 4-(Hydroxymethyl)-2-methylthiazole is provided.

PropertyValueSource
Molecular Formula C5H7NOS[1]
Molecular Weight 129.18 g/mol [1]
Physical Form Pale-yellow to Yellow-brown to Dark brown Liquid-
Melting Point Not available for this compound. 32-37 °C for isomer 4-(Hydroxymethyl)-2-methylthiazole
Boiling Point Not available-
Flash Point Not available-
Solubility Not available-

Hazard Identification and Classification

There is conflicting information regarding the GHS classification of this compound from different suppliers. This section presents the different classifications to provide a comprehensive view of the potential hazards.

GHS Hazard Classification Comparison
Supplier/Source CategorySignal WordPictogram(s)Hazard Statements
Classification 1 DangerGHS05 (Corrosion)H318: Causes serious eye damage
Classification 2 WarningGHS07 (Exclamation Mark)H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
GHS Hazard and Precautionary Statements

The following tables detail the hazard (H) and precautionary (P) statements associated with the different classifications.

Hazard Statements (H-Statements)

CodeDescription
H315Causes skin irritation
H318Causes serious eye damage
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements (P-Statements)

CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310Immediately call a POISON CENTER or doctor/physician.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

General Mechanism of Thiazole Toxicity

Thiazole and its derivatives are known to undergo metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This biotransformation can lead to the formation of reactive metabolites, such as epoxides or S-oxides. These reactive intermediates are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[2]

Thiazole_Toxicity_Pathway Thiazole This compound CYP450 Cytochrome P450 (Metabolic Activation) Thiazole->CYP450 Biotransformation ReactiveMetabolites Reactive Metabolites (e.g., Epoxides, S-Oxides) CYP450->ReactiveMetabolites CovalentBinding Covalent Binding ReactiveMetabolites->CovalentBinding Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->CovalentBinding Toxicity Cellular Dysfunction & Toxicity CovalentBinding->Toxicity

General metabolic pathway leading to thiazole-induced toxicity.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, this section provides a general workflow for the synthesis of thiazole derivatives, which is a crucial first step in any research and development process.

Representative Synthesis of a Thiazole Derivative: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common and versatile method for the preparation of thiazole derivatives.[3] The following is a general protocol adapted for the synthesis of a 2-aminothiazole derivative.

Materials:

  • α-haloketone (e.g., chloroacetone)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • Base (e.g., sodium carbonate solution)

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

  • Reflux the mixture with stirring for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a base (e.g., 5% sodium carbonate solution) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any inorganic salts.

  • Dry the product in a desiccator or oven at a suitable temperature.

  • The crude product can be further purified by recrystallization or column chromatography.

Hantzsch_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification Reactants 1. Combine α-haloketone and thiourea in ethanol Reflux 2. Reflux the mixture Reactants->Reflux Monitor 3. Monitor reaction by TLC Reflux->Monitor Cool 4. Cool to room temperature Monitor->Cool Neutralize 5. Neutralize with base Cool->Neutralize Filter 6. Filter to collect product Neutralize->Filter Wash 7. Wash with cold water Filter->Wash Dry 8. Dry the product Wash->Dry Purify 9. Purify by recrystallization or chromatography Dry->Purify

General workflow for Hantzsch thiazole synthesis.

Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Logical Workflow for Chemical Safety Assessment

For novel or under-characterized compounds like this compound, a structured approach to safety assessment is crucial. The following diagram outlines a logical workflow.

Safety_Assessment_Workflow cluster_info Information Gathering cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Toxicology cluster_invivo In Vivo Toxicology (if necessary) cluster_risk Risk Assessment and Management LitSearch Literature Search (Properties, Analogs) InSilico In Silico Prediction (Toxicity, Metabolism) LitSearch->InSilico Purity Purity and Identity (NMR, MS, HPLC) InSilico->Purity Properties Physical Properties (m.p., b.p., solubility) Purity->Properties Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Properties->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames test) Cytotoxicity->Genotoxicity Metabolism Metabolic Stability (Microsomes, Hepatocytes) Genotoxicity->Metabolism AcuteTox Acute Toxicity (e.g., LD50 determination) Metabolism->AcuteTox Decision Point HazardID Hazard Identification Metabolism->HazardID RepeatDose Repeated Dose Toxicity AcuteTox->RepeatDose RepeatDose->HazardID Exposure Exposure Assessment HazardID->Exposure RiskChar Risk Characterization Exposure->RiskChar SDS Develop SDS and Handling Procedures RiskChar->SDS

A logical workflow for the safety assessment of a chemical compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet (SDS). It is essential to consult the official SDS from the supplier before handling this chemical and to conduct a thorough risk assessment for any new experimental procedures.

References

An In-depth Technical Guide to Forced Degradation Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of forced degradation studies for thiazole-containing pharmaceutical compounds. It details the regulatory framework, chemical stability of the thiazole moiety, common degradation pathways, and practical experimental protocols. This document is intended to serve as a valuable resource for scientists involved in the stability testing, formulation development, and analytical method development of thiazole derivatives.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance or drug product under conditions more severe than accelerated stability testing.[1] These studies are a critical component of the drug development process and are mandated by regulatory agencies such as the International Council for Harmonisation (ICH).[2] The primary objectives of forced degradation studies are:

  • Elucidation of Degradation Pathways: To identify the likely degradation products and understand the chemical breakdown mechanisms of the active pharmaceutical ingredient (API).[1]

  • Development of Stability-Indicating Methods: To develop and validate analytical methods that can accurately separate and quantify the intact drug from its degradation products, thus proving the method is "stability-indicating".[2]

  • Assessment of Intrinsic Stability: To understand the inherent stability of the drug molecule and its susceptibility to various environmental factors such as pH, light, heat, and oxidation.

  • Informing Formulation and Packaging Development: The data generated helps in developing a stable formulation and selecting appropriate packaging to protect the drug product.[1]

According to ICH guideline Q1A(R2), stress testing should include exposure to hydrolysis over a wide pH range, oxidation, photolysis, and thermal stress.[2] A degradation of 5-20% is generally considered optimal for generating a relevant profile of degradation products.[2]

Chemical Stability and Reactivity of the Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] Its aromaticity, resulting from the delocalization of six π-electrons, confers a degree of stability.[4] However, the ring is also susceptible to various chemical reactions and degradation pathways due to the presence of heteroatoms and specific reactive sites.

  • Acidity and Basicity: Thiazoles are weakly basic, with the nitrogen at position 3 being the typical site of protonation. The proton at the C2 position is the most acidic and can be removed by strong bases.[3][5]

  • Electrophilic and Nucleophilic Attack: The C5 position is generally the most susceptible to electrophilic substitution. Nucleophilic attack is less common but can occur at the C2 position, especially if the ring is activated (e.g., by N-alkylation).[5]

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized to form N-oxides, S-oxides, or sulfones, which may lead to ring-opening.[6][7][8]

  • Photodegradation: The thiazole ring can absorb UV and visible light, leading to photochemical reactions. The presence of specific substituents, such as aryl rings, can increase photosensitivity, potentially leading to cycloaddition reactions with singlet oxygen and subsequent rearrangement.[9]

Common Degradation Pathways and Mechanisms

Forced degradation studies reveal several common pathways for thiazole derivatives, including hydrolysis, oxidation, and photolysis.

Hydrolysis involves the cleavage of chemical bonds by water. For thiazole derivatives, this often targets labile functional groups attached to the ring, such as amides or esters. The thiazole ring itself can also be cleaved under harsh hydrolytic conditions.

  • Acidic Hydrolysis: In acidic conditions, protonation of the thiazole nitrogen can make the ring more susceptible to nucleophilic attack by water, potentially leading to ring opening.[10] For instance, the anticancer drug Dasatinib forms a specific degradation product under acidic conditions.[11]

  • Basic Hydrolysis: Alkaline conditions can promote the hydrolysis of ester or amide linkages. The thiazolylhydrazone derivative RN104, for example, shows significant degradation under alkaline hydrolysis.[12]

Oxidative stress is typically induced using hydrogen peroxide (H₂O₂). The degradation pathway often involves the oxidation of the sulfur atom in the thiazole ring or other susceptible functional groups in the molecule.

  • S-Oxidation and N-Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, and the nitrogen atom can be oxidized to an N-oxide.[6] Dasatinib, for instance, is known to form an N-oxide impurity upon oxidation.[13]

  • Ring Opening: Severe oxidation can lead to the cleavage of the thiazole ring. Studies on benzothiazole derivatives have shown that oxidation can result in a ring-opening to yield aminobenzene sulfonate esters.[8][14]

A proposed general pathway for oxidative degradation is visualized below.

Oxidative Degradation Pathway cluster_main Oxidative Stress (e.g., H₂O₂) Thiazole Thiazole Derivative (Parent Drug) SOxide Thiazole S-Oxide Thiazole->SOxide S-Oxidation NOxide Thiazole N-Oxide Thiazole->NOxide N-Oxidation RingOpening Ring-Opened Products (e.g., Sulfonates) SOxide->RingOpening Further Oxidation

Proposed pathway for oxidative degradation of thiazole derivatives.

Photodegradation is initiated by the absorption of light energy. For certain thiazole derivatives, particularly those with aryl substituents, a common mechanism involves a reaction with singlet oxygen.

This process can proceed via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide intermediate. This intermediate then rearranges to form the final degradation product, which may not contain the thiazole ring.[9] A study on {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid identified 4-chloro-N-(4-methoxybenzoyl)-3-fluorobenzamide as the primary photolytic degradant, confirming the cleavage and rearrangement of the thiazole ring.[9]

The logical relationship for this photolytic pathway is outlined below.

Photodegradation Pathway cluster_photo Photolytic Stress (Light + O₂) Parent Aryl-Substituted Thiazole Derivative SingletO2 Singlet Oxygen (¹O₂) Formation Parent->SingletO2 sensitizes Cycloaddition [4+2] Diels-Alder Cycloaddition Parent->Cycloaddition SingletO2->Cycloaddition Endoperoxide Unstable Endoperoxide Intermediate Cycloaddition->Endoperoxide Rearrangement Rearrangement & Ring Cleavage Endoperoxide->Rearrangement Product Final Degradation Product (e.g., Benzamide) Rearrangement->Product Forced Degradation Workflow cluster_workflow General Experimental Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in MeCN/MeOH) Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Prep->Stress Process Process Sample (Cool, Neutralize, Dilute) Stress->Process Analyze Analyze by Stability- Indicating HPLC Method Process->Analyze Characterize Identify & Characterize Degradants (LC-MS, NMR) Analyze->Characterize If degradants > threshold Report Report Data & Pathways Analyze->Report Characterize->Report

References

Methodological & Application

Synthesis of (4-methylthiazol-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of (4-methylthiazol-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The methods outlined below utilize simple, commercially available precursors and are selected for their efficiency and reliability.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is present in numerous pharmaceuticals and agrochemicals. The protocols described herein offer two primary and efficient pathways for its synthesis: the reduction of a commercially available carboxylic acid and the direct functionalization of 4-methylthiazole. These methods are suitable for laboratory-scale synthesis and can be adapted for larger-scale production.

Synthetic Strategies

Two principal synthetic routes are presented, starting from readily available precursors:

  • Route 1: Reduction of 4-methylthiazole-2-carboxylic acid. This is a highly efficient, single-step conversion.

  • Route 2: Direct C-H functionalization of 4-methylthiazole via lithiation, followed by quenching with formaldehyde. This route provides a straightforward method from the parent heterocycle.

A third, more classical multi-step approach involving the Hantzsch thiazole synthesis is also discussed as a viable, albeit more complex, alternative.

Route 1: Reduction of 4-Methylthiazole-2-carboxylic Acid

This is the most direct and recommended route, given the commercial availability of the starting material, 4-methylthiazole-2-carboxylic acid[1]. The reduction of the carboxylic acid to the primary alcohol is a standard and high-yielding transformation.

Experimental Protocol

Reaction Scheme:

Materials:

  • 4-Methylthiazole-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure using Lithium Aluminum Hydride (LiAlH₄):

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 4-methylthiazole-2-carboxylic acid (1.0 equivalent) in anhydrous THF. Slowly add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then again by water.

  • Work-up: Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or diethyl ether.

  • Extraction: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure product.

Data Summary
ParameterValue
Starting Material4-Methylthiazole-2-carboxylic acid
ReagentLithium aluminum hydride (LiAlH₄)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Time2-4 hours
Reaction TemperatureReflux
Typical Yield>85%

Route 2: Lithiation of 4-Methylthiazole

This route offers a direct functionalization of the commercially available 4-methylthiazole[2]. The C2-proton of the thiazole ring is acidic and can be selectively removed by a strong base, followed by reaction with an electrophile such as formaldehyde.

Experimental Protocol

Reaction Scheme:

Materials:

  • 4-Methylthiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Paraformaldehyde or formaldehyde gas

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Dry ice/acetone bath

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 4-methylthiazole (1.0 equivalent) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.

  • Reaction with Formaldehyde: Add dry paraformaldehyde powder (1.5 equivalents) in one portion to the lithiated thiazole solution. Alternatively, formaldehyde gas, generated by heating paraformaldehyde, can be bubbled through the solution[3].

  • Warming and Quenching: After the addition of formaldehyde, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Cool the mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Summary
ParameterValue
Starting Material4-Methylthiazole
Reagentn-Butyllithium, Formaldehyde
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Time3-4 hours
Reaction Temperature-78 °C to room temperature
Typical Yield60-75%

Alternative Route: Hantzsch Thiazole Synthesis Approach

For cases where the primary starting materials are unavailable, a multi-step synthesis commencing with a Hantzsch thiazole synthesis is a viable alternative[4][5][6]. This involves the initial formation of a 2-amino or 2-halo-4-methylthiazole, followed by functional group interconversion.

A common starting point is the reaction of chloroacetone with thiourea to yield 2-amino-4-methylthiazole[7]. This can then be converted to 2-bromo-4-methylthiazole, which upon Grignard formation and reaction with formaldehyde, yields the target alcohol[8].

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Synthesis_Workflow cluster_0 Route 1: Reduction cluster_1 Route 2: Lithiation A1 4-Methylthiazole- 2-carboxylic acid P1 This compound A1->P1 Reduction R1 LiAlH4 or BH3·THF R1->P1 B1 4-Methylthiazole B2 2-Lithio-4-methylthiazole B1->B2 Deprotonation P2 This compound B2->P2 Addition R2_1 n-BuLi R2_1->B2 R2_2 Formaldehyde R2_2->P2

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_route1 Protocol: Route 1 (Reduction) cluster_route2 Protocol: Route 2 (Lithiation) A_start Dissolve 4-methylthiazole- 2-carboxylic acid in THF A_add Add acid solution to LiAlH4 at 0 °C A_start->A_add A_reagent Prepare LiAlH4 suspension in THF A_reagent->A_add A_react Reflux for 2-4 hours A_add->A_react A_quench Quench with H2O and NaOH solution A_react->A_quench A_workup Filter, extract, dry, and concentrate A_quench->A_workup A_purify Purify by chromatography or distillation A_workup->A_purify B_start Dissolve 4-methylthiazole in THF B_cool Cool to -78 °C B_start->B_cool B_lithiate Add n-BuLi dropwise B_cool->B_lithiate B_add_HCHO Add paraformaldehyde B_lithiate->B_add_HCHO B_warm Warm to room temperature B_add_HCHO->B_warm B_quench Quench with aq. NH4Cl B_warm->B_quench B_workup Extract, dry, and concentrate B_quench->B_workup B_purify Purify by chromatography B_workup->B_purify

Caption: Step-by-step experimental workflows for synthesis.

References

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and widely utilized method for the preparation of thiazole rings.[1][2] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][3][4] The versatility and generally high yields of the Hantzsch synthesis make it a cornerstone in heterocyclic chemistry.[5]

4-Methylthiazole derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. These scaffolds are known to exhibit various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[6][7][8][9] This document provides detailed experimental protocols, reaction mechanisms, and data for the synthesis of 4-methylthiazole derivatives via the Hantzsch reaction.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism.[2][10] It begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction.[2][10][11] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring.[2][10][12]

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

The following protocols describe the synthesis of 4-methylthiazole derivatives. Protocol 1 outlines a classical approach, while Protocol 2 describes a microwave-assisted method which can lead to shorter reaction times.[6][13]

Protocol 1: Classical Synthesis of 2-Aryl-4-methylthiazole

This protocol details a general procedure for the synthesis of a 2-aryl-4-methylthiazole derivative using chloroacetone and a substituted thiobenzamide.

Materials:

  • Chloroacetone

  • Substituted Thiobenzamide

  • Ethanol or Methanol

  • Sodium Carbonate (Na₂CO₃) solution (5%)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted thiobenzamide (10 mmol) in ethanol (30 mL).

  • Add chloroacetone (11 mmol, 1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of 5% aqueous sodium carbonate solution to neutralize the acid formed and precipitate the product.[2][5]

  • Stir the mixture for 15-20 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic impurities.[2][5]

  • Allow the product to air dry completely on a watch glass.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-methylthiazole

This protocol describes a rapid synthesis of 2-amino-4-methylthiazole using microwave irradiation.[6]

Materials:

  • Chloroacetone

  • Thiourea

  • Ethanol

  • Microwave reaction vessel

  • Microwave reactor

  • Sodium Carbonate (Na₂CO₃) solution (5%)

  • Deionized Water

  • Buchner funnel and filter paper

Procedure:

  • In a microwave reaction vessel, combine thiourea (10 mmol) and chloroacetone (10 mmol).

  • Add ethanol (15 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 100-120°C for 10-15 minutes.

  • After irradiation, allow the vessel to cool to room temperature.

  • Transfer the contents to a beaker containing 75 mL of 5% aqueous sodium carbonate solution.

  • Stir for 15 minutes to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the product with cold deionized water.

  • Dry the purified 2-amino-4-methylthiazole.

Experimental_Workflow Start Start: Reactant Preparation Mixing 1. Mix α-Haloketone (Chloroacetone) and Thioamide in Solvent (Ethanol) Start->Mixing Reaction 2. Heat to Reflux (Classical) or Microwave Irradiation Mixing->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Cool and Quench with Na₂CO₃ Solution Monitoring->Workup Complete Filtration 5. Isolate Crude Product by Vacuum Filtration Workup->Filtration Washing 6. Wash with Cold Water Filtration->Washing Drying 7. Air Dry the Product Washing->Drying Purification 8. Recrystallization (Optional) Drying->Purification End End: Purified 4-Methylthiazole Derivative Drying->End Sufficiently Pure Purification->End

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 4-methylthiazole derivatives. Yields are highly dependent on the specific substrates and reaction conditions.

ParameterProtocol 1 (Classical)Protocol 2 (Microwave)
α-Haloketone ChloroacetoneChloroacetone
Thioamide Substituted ThiobenzamideThiourea
Molar Ratio (Thioamide:Haloketone) 1 : 1.11 : 1
Solvent Ethanol or MethanolEthanol
Temperature Reflux (~78°C)100-120°C
Reaction Time 2-4 hours10-15 minutes
Typical Yield 75-90%80-95%

Note: The Hantzsch synthesis is known for being a high-yielding reaction.[5] Microwave-assisted methods often provide higher yields in significantly shorter reaction times.[6] One-pot, multi-component procedures under solvent-free conditions or with reusable catalysts can also offer high yields (79-90%) and are environmentally benign.[14][15]

Applications in Drug Development

Thiazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry.[4] 4-Methylthiazole moieties, in particular, are found in numerous compounds with a wide range of biological activities. These include:

  • Antimicrobial agents: Thiazole-containing compounds have shown efficacy against various bacterial and fungal strains.[7]

  • Anticancer agents: Novel 4-methylthiazole derivatives have been synthesized and evaluated for their potential as anticancer drugs.[8][9]

  • Anti-inflammatory and Anti-diabetic properties: Certain 4-methylthiazole compounds have demonstrated potent anti-inflammatory and anti-diabetic activities in preclinical studies.[16]

The straightforward and efficient synthesis of the 4-methylthiazole core via the Hantzsch reaction makes it a valuable tool for generating compound libraries for drug discovery and lead optimization.

References

Application Note and Protocol for the Purification of (4-methylthiazol-2-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of (4-methylthiazol-2-yl)methanol using column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity of this intermediate is crucial for the successful synthesis of the final active pharmaceutical ingredients. This protocol outlines the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase. The methodology is based on established principles for the purification of polar heterocyclic compounds.

Introduction

This compound is a heterocyclic alcohol containing a thiazole ring. The presence of the hydroxyl group makes it a polar molecule, amenable to purification by normal-phase column chromatography. This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. By optimizing the stationary and mobile phases, this compound can be effectively isolated from reaction byproducts and impurities.

Principle of Separation

Column chromatography operates on the principle of differential partitioning of components in a mixture between a stationary phase and a mobile phase. For the purification of this compound, a polar stationary phase (silica gel) is employed. The mobile phase, a less polar solvent mixture, is passed through the column. Non-polar impurities will have weaker interactions with the silica gel and will elute faster with the mobile phase. In contrast, the more polar this compound, with its hydroxyl group, will have stronger interactions with the polar silica gel, leading to a slower elution. By gradually increasing the polarity of the mobile phase, the target compound can be selectively eluted from the column, resulting in its purification.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound.

Materials and Equipment
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase Solvents: n-Hexane (reagent grade) and Ethyl acetate (reagent grade).

  • Crude Sample: Crude this compound.

  • Apparatus:

    • Glass chromatography column with a stopcock.

    • Separatory funnel (for loading the mobile phase).

    • Collection vessels (test tubes or flasks).

    • Thin Layer Chromatography (TLC) plates (silica gel coated).

    • TLC developing chamber.

    • UV lamp (for visualizing TLC plates).

    • Rotary evaporator.

    • Beakers, flasks, and other standard laboratory glassware.

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Spotting: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.

  • Development: Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1 v/v).

  • Visualization: Visualize the developed plates under a UV lamp.

  • Rf Value Determination: The ideal solvent system will give the this compound a retention factor (Rf) value between 0.2 and 0.4. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Column Preparation (Slurry Method)
  • Column Setup: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand on top of the plug.

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a high hexane-to-ethyl acetate ratio mixture).

  • Packing the Column: Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Equilibration: Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel. Never let the column run dry. Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

Sample Loading
  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Wet Loading: Dissolve the crude sample in the smallest possible volume of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed.

Elution and Fraction Collection
  • Elution: Begin eluting the column with the initial, non-polar mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture. This can be done in a stepwise or continuous gradient.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.

  • Monitoring: Monitor the separation by periodically analyzing the collected fractions using TLC. Spot fractions onto a TLC plate, develop, and visualize to identify which fractions contain the pure product.

Isolation of Pure Product
  • Combining Fractions: Combine the fractions that contain the pure this compound, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Analysis: Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Data Presentation

The following tables summarize the suggested starting conditions and expected outcomes for the purification of this compound. These values are illustrative and may need to be optimized.

Table 1: Suggested Chromatographic Conditions

ParameterRecommended Condition
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase n-Hexane / Ethyl Acetate (gradient elution)
Initial Eluent 9:1 Hexane:Ethyl Acetate (v/v)
Final Eluent 1:1 Hexane:Ethyl Acetate (v/v) or higher polarity if needed
Column Dimensions Dependent on the amount of crude material (e.g., 2 cm diameter for 1-2 g)
Loading Method Dry loading is preferred for better resolution.

Table 2: Expected Results

CompoundExpected Elution OrderApproximate Rf Value (in 7:3 Hexane:EtOAc)
Non-polar impurities1 (elutes first)> 0.6
This compound 20.2 - 0.4
Highly polar impurities3 (elutes last or remains on the column)< 0.1

Experimental Workflow

Purification_Workflow A Crude this compound B TLC Analysis for Solvent System Optimization A->B F Load Crude Sample A->F C Prepare Silica Gel Slurry B->C Optimized Solvent D Pack Chromatography Column C->D E Equilibrate Column D->E E->F G Elute with Hexane/Ethyl Acetate Gradient F->G H Collect Fractions G->H I Monitor Fractions by TLC H->I J Combine Pure Fractions I->J Identify Pure Fractions K Evaporate Solvent J->K L Pure this compound K->L M Purity Analysis (HPLC, NMR, etc.) L->M

Caption: Workflow for the purification of this compound.

Troubleshooting

  • Poor Separation: If the compounds elute too quickly (high Rf), decrease the polarity of the mobile phase (increase the proportion of hexane). If they elute too slowly (low Rf), increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

  • Band Tailing: This may be due to overloading the column or the compound being too polar for the chosen solvent system. Try using a more polar solvent in the mobile phase or loading a smaller amount of the crude material.

  • Cracked Column Bed: This occurs if the column runs dry. Always ensure the solvent level is above the stationary phase. A cracked bed will lead to poor separation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hexane and ethyl acetate are flammable and should be handled away from ignition sources.

  • Handle silica gel carefully as fine particles can be a respiratory irritant.

The Versatility of the (4-Methylthiazol-2-yl)methanol Scaffold in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Among the various functionalized thiazoles, (4-methylthiazol-2-yl)methanol and its derivatives serve as versatile building blocks for the synthesis of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this scaffold in the development of anticancer, and enzyme-inhibiting agents.

Application in Anticancer Drug Discovery

The 4-methylthiazole moiety is a key component in a variety of compounds exhibiting potent cytotoxic activity against several cancer cell lines. These derivatives often function through the inhibition of critical signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 signaling cascade.

Quantitative Data: Anticancer Activity of 4-Methylthiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various synthesized 4-methylthiazole derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a 2-((5-Acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneHuman Tumor Cells (Mean)15.72 (GI50)[1]
1b (E)-2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneHuman Tumor Cells (Mean)50.68 (TGI)[1]
2a 2-[2-[4-Hydroxy-3-(hydrazonomethyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57[2]
2b 2-[2-[4-Hydroxy-3-(hydrazonomethyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneHepG2 (Liver)7.26[2]
3a 2,4-Disubstituted-1,3-thiazole derivativeMCF-7 (Breast)3.36 (µg/ml)[3]
4a 4-Methylthiazole-2-amine derivative (6h)K562 (Leukemia)>50[4]
4b 4-Methylthiazole-2-amine derivative (6i)U937 (Leukemia)1.5[4]
Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Several anticancer thiazole derivatives exert their effect by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[2][5][6][7][8]

VEGFR2_Signaling cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor (4-Methylthiazol-2-yl) Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition.

Application in the Synthesis of Enzyme Inhibitors

Derivatives of this compound have been successfully employed in the synthesis of potent and selective enzyme inhibitors, targeting enzymes such as aromatase and acetylcholinesterase, which are implicated in breast cancer and neurodegenerative diseases, respectively.

Quantitative Data: Enzyme Inhibition by 4-Methylthiazole Derivatives
Compound IDTarget EnzymeIC50 (µM)Reference
2a VEGFR-20.15[2]
3a Aromatase- (Strong Inhibitory Effect)[3]
5a Acetylcholinesterase (AChE)1.12[9]
5b Butyrylcholinesterase (BuChE)21.24[9]
Signaling Pathway: Aromatase and Estrogen Biosynthesis

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens.[1][3][10][11][12] Inhibiting aromatase is a key therapeutic strategy for hormone-receptor-positive breast cancer.

Aromatase_Pathway Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol Inhibitor (4-Methylthiazol-2-yl) Derivative Inhibitor->Aromatase

Caption: Estrogen biosynthesis via aromatase and its inhibition.

Signaling Pathway: Acetylcholinesterase in the Synaptic Cleft

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[13][14][15][16][17] Inhibition of AChE increases the levels of ACh, which is a therapeutic approach for conditions like Alzheimer's disease and myasthenia gravis.

AChE_Signaling cluster_synapse Synaptic Cleft Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicle Postsynaptic Postsynaptic Membrane ACh ACh_Vesicle->ACh Release AChR ACh Receptor ACh->AChR Binding AChE AChE ACh->AChE Hydrolysis AChR->Postsynaptic Signal Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor (4-Methylthiazol-2-yl) Derivative Inhibitor->AChE

Caption: Acetylcholine hydrolysis by AChE and its inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final bioactive molecules derived from the 4-methylthiazole scaffold.

Experimental Workflow: Synthesis of Bioactive Thiazole Derivatives

The general synthetic strategy often involves the initial formation of a functionalized 4-methylthiazole core, followed by condensation or substitution reactions to introduce the desired pharmacophores.

Synthesis_Workflow Start Starting Materials (e.g., Thiourea, Halo-ketone) Step1 Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 Functionalized 4-Methylthiazole Core Step1->Intermediate1 Step2 Condensation / Substitution (e.g., with Aldehydes, Acyl Chlorides) Intermediate1->Step2 Product Bioactive Thiazole Derivative Step2->Product Purification Purification (Crystallization / Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for thiazole derivative synthesis.

Protocol 1: Synthesis of 2-((5-Acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione (Compound 1a)

This protocol describes the synthesis of a key intermediate with potential anticancer activity.[1]

  • Materials:

    • 1-(1,3-dioxoisoindolin-2-yl)thiourea

    • 3-chloropentane-2,4-dione

    • Anhydrous sodium acetate

    • Glacial acetic acid

    • Dimethylformamide (DMF)

    • Ethanol

  • Procedure:

    • A mixture of 1-(1,3-dioxoisoindolin-2-yl)thiourea (10 mmol), 3-chloropentane-2,4-dione (11 mmol), and anhydrous sodium acetate (10 mmol) is refluxed in glacial acetic acid (10 mL) for 5 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The resulting solid product is collected by filtration.

    • The crude product is recrystallized from a mixture of DMF and ethanol (1:2 ratio) to yield yellow crystals.

    • Yield: 71%

Protocol 2: Synthesis of (E)-2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione (Compound 1b)

This protocol details a Claisen-Schmidt condensation to synthesize a chalcone-like thiazole derivative.[1]

  • Materials:

    • Compound 1a (2-((5-acetyl-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione)

    • 2-fluorobenzaldehyde

    • Potassium tert-butoxide

    • Ethanol

    • Acetic acid

  • Procedure:

    • A mixture of compound 1a (10 mmol), 2-fluorobenzaldehyde (20 mmol), and potassium tert-butoxide (15 mmol) in ethanol (15 mL) is heated under reflux for 2 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is acidified to pH 7 with acetic acid.

    • The resulting yellow solid is collected by filtration and washed with ethanol (5–10 mL).

    • The product is recrystallized from acetic acid to yield brown crystals.

    • Yield: 62%

Protocol 3: General Procedure for the Synthesis of 4-Methylthiazole-2-amine Derivatives (e.g., Compounds 4a, 4b)

This protocol outlines a Hantzsch-type multicomponent reaction for the synthesis of various 2-aminothiazole derivatives.[4]

  • Materials:

    • Appropriate ketone with an alpha-hydrogen

    • Thiosemicarbazide or substituted thiourea

    • Halogenating agent (e.g., N-bromosuccinimide)

    • Solvent (e.g., Ethanol)

  • Procedure:

    • The ketone (1 equivalent) and thiosemicarbazide/thiourea (1 equivalent) are dissolved in a suitable solvent like ethanol.

    • The halogenating agent (1 equivalent) is added portion-wise to the reaction mixture.

    • The mixture is stirred at room temperature or heated under reflux, with the reaction progress monitored by TLC.

    • After the reaction is complete, the solvent is typically removed under reduced pressure.

    • The residue is then worked up, which may involve neutralization with a base (e.g., sodium bicarbonate solution) and extraction with an organic solvent.

    • The crude product is purified by recrystallization or column chromatography to afford the desired 4-methylthiazole-2-amine derivative.

Conclusion

The this compound scaffold and its close derivatives are invaluable starting points for the synthesis of a diverse range of bioactive molecules. The protocols and data presented herein demonstrate their application in developing potent anticancer agents and enzyme inhibitors. The versatility of the thiazole ring allows for extensive chemical modification, paving the way for the discovery of novel therapeutics with improved efficacy and selectivity. Researchers are encouraged to utilize these notes as a foundation for further exploration and innovation in the field of medicinal chemistry.

References

Applications of Thiazole Derivatives in Anticancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry. Its derivatives have garnered significant attention in oncology due to their broad spectrum of anticancer activities. These compounds have been shown to modulate various signaling pathways, induce apoptosis, and inhibit cell proliferation across a wide range of cancer cell lines. This document provides a comprehensive overview of the applications of thiazole derivatives in anticancer drug discovery, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of selected thiazole derivatives against various human cancer cell lines, demonstrating their potent cytotoxic effects.

Table 1: Cytotoxicity of Thiazole Derivatives Against Breast Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4c (2-(2-(4-Hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl)thiazol-4(5H)-one)MCF-72.57 ± 0.16[1]
Compound 8 (a 2,4-disubstituted-1,3-thiazole analog)MCF-73.36 ± 0.06 (µg/mL)[2]
Compound 4b (a 2,4-disubstituted-1,3-thiazole analog)MCF-76.09 ± 0.44 (µg/mL)[2]
Compound 7a (a 2,4-disubstituted-1,3-thiazole analog)MCF-75.85 ± 0.21 (µg/mL)[2]

Table 2: Cytotoxicity of Thiazole Derivatives Against Other Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 4c (2-(2-(4-Hydroxy-3-(phenyldiazenyl)benzylidene)hydrazinyl)thiazol-4(5H)-one)HepG2 (Liver)7.26 ± 0.44[1]
Compound 3b (a novel thiazole derivative)HL-60(TB) (Leukemia)Not explicitly stated, but showed high growth inhibition[3]
Compound 3e (a novel thiazole derivative)HL-60(TB) (Leukemia)Not explicitly stated, but showed high growth inhibition[3]
Compound 4i (a novel thiazole derivative)SaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)[4]

Signaling Pathways and Mechanisms of Action

Thiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

A significant number of thiazole derivatives have been developed as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is frequently hyperactivated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. Thiazole-based inhibitors can target different nodes of this pathway, including PI3K and mTOR itself.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth Inhibits Thiazole_PI3K Thiazole Derivatives Thiazole_PI3K->PI3K Inhibit Thiazole_mTOR Thiazole Derivatives Thiazole_mTOR->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR pathway with inhibition points for thiazole derivatives.

Tubulin Polymerization Inhibition

Certain thiazole derivatives, such as the clinically approved drug Ixabepilone, function as microtubule-stabilizing agents. They bind to β-tubulin subunits, leading to the stabilization of microtubules. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.[5]

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and characterizing the anticancer properties of novel thiazole derivatives.

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Thiazole Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization CellCulture Cancer Cell Line Culture Characterization->CellCulture Cytotoxicity Cytotoxicity Assay (MTT Assay) Determine IC50 CellCulture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Potent Compounds CellCycle Cell Cycle Analysis (Propidium Iodide) Cytotoxicity->CellCycle Potent Compounds Mechanism Mechanism of Action (Western Blot) Apoptosis->Mechanism CellCycle->Mechanism

Caption: General workflow for the discovery of anticancer thiazole derivatives.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole (A Hantzsch Thiazole Synthesis Example)

This protocol describes a classic method for synthesizing a core thiazole structure.[6][7]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Deionized water

  • 20 mL scintillation vial

  • Magnetic stir bar and stir plate with heating

  • 100 mL beaker

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add 5 mL of methanol and a magnetic stir bar.

  • Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30 minutes.

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix. A precipitate should form.

  • Set up a Büchner funnel with filter paper and a side-arm flask. Wet the filter paper with a small amount of water.

  • Filter the mixture to collect the solid product.

  • Wash the filter cake with deionized water.

  • Spread the collected solid on a watch glass and allow it to air dry.

  • Once dry, determine the mass and calculate the percent yield. The product can be further purified by recrystallization if necessary.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Thiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cancer cells by treating them with the thiazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Cell Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment: Culture and treat cells with the thiazole derivative as described for the apoptosis assay.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation. Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).

  • Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.

Western Blot Analysis for Apoptosis Markers

This protocol allows for the detection of changes in the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family members.[5]

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine the relative changes in protein expression. An increase in cleaved caspase-3 and a decrease in Bcl-2 are indicative of apoptosis.

Conclusion

Thiazole derivatives represent a promising class of compounds in the field of anticancer drug discovery. Their diverse mechanisms of action, including the inhibition of critical signaling pathways and the induction of apoptosis, make them attractive candidates for further development. The protocols and data presented in this document provide a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of this important heterocyclic scaffold. Continued exploration and optimization of thiazole-based compounds are expected to yield novel and effective anticancer agents.

References

Application Notes and Protocols: (4-Methylthiazol-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methylthiazol-2-yl)methanol (1) is a versatile heterocyclic building block widely employed in organic synthesis, particularly in the construction of biologically active molecules and pharmaceutical intermediates. Its structure, featuring a reactive primary alcohol and a 4-methylthiazole core, allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of more complex molecular architectures. The thiazole ring itself is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.

This document provides detailed application notes and experimental protocols for key transformations of this compound, including its conversion to the corresponding chloride and its oxidation to the aldehyde, as well as a subsequent nucleophilic substitution reaction.

Conversion to 2-(Chloromethyl)-4-methylthiazole

A fundamental application of this compound is its conversion to 2-(chloromethyl)-4-methylthiazole (2). This transformation replaces the hydroxyl group with a more reactive leaving group, rendering the methylene group susceptible to nucleophilic attack. This intermediate is a key precursor for introducing the 4-methylthiazol-2-ylmethyl moiety into various molecules through alkylation of nucleophiles such as amines, thiols, and carbanions.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-methylthiazole (2)

This protocol details the synthesis of 2-(chloromethyl)-4-methylthiazole from this compound using thionyl chloride.[1]

Reaction Scheme:

G reactant this compound (1) product 2-(Chloromethyl)-4-methylthiazole (2) reactant->product 0 °C to rt, 1 h reagent SOCl2, DCM

Caption: Synthesis of 2-(Chloromethyl)-4-methylthiazole.

Materials:

  • This compound (1) (1.0 g, 7.7 mmol)

  • Thionyl chloride (SOCl₂) (0.89 mL, 11.55 mmol)

  • Dichloromethane (DCM) (20 mL)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1) in dichloromethane (DCM) in a round-bottom flask, add thionyl chloride (SOCl₂) dropwise at 0 °C using an ice bath.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent and excess thionyl chloride under vacuum to afford the crude product.

  • The product, 2-(chloromethyl)-4-methylthiazole (2), is obtained as a brown oil and can be used in the next step without further purification.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)ReagentMolar Mass ( g/mol )Volume (mL)Moles (mmol)ProductYield (%)
This compound129.181.07.7Thionyl chloride118.970.8911.552-(Chloromethyl)-4-methylthiazole88.3[1]

Oxidation to 4-Methylthiazole-2-carbaldehyde

General Experimental Protocol (Adapted): Oxidation to 4-Methylthiazole-2-carbaldehyde (3)

This protocol provides a general procedure for the oxidation of a primary alcohol to an aldehyde, which can be adapted for this compound.

Reaction Scheme:

G reactant this compound (1) product 4-Methylthiazole-2-carbaldehyde (3) reactant->product rt reagent [Oxidizing Agent], Solvent

Caption: Oxidation of this compound.

Materials:

  • This compound (1)

  • Oxidizing agent (e.g., Manganese dioxide (MnO₂) or Dess-Martin periodinane)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Chloroform (CHCl₃))

  • Round-bottom flask

  • Stirring apparatus

  • Filtration setup (e.g., Celite pad)

Procedure (using MnO₂):

  • To a solution of this compound (1) in a suitable solvent such as dichloromethane or chloroform, add an excess of activated manganese dioxide (MnO₂).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the filter cake with the solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-methylthiazole-2-carbaldehyde (3).

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data (Hypothetical):

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Oxidizing AgentEquivalentsProductExpected Yield (%)
This compound129.181.07.7MnO₂5-104-Methylthiazole-2-carbaldehyde70-90

Nucleophilic Substitution with Amines

The 2-(chloromethyl)-4-methylthiazole (2) synthesized in the first step is an excellent substrate for Sₙ2 reactions. This allows for the straightforward introduction of the 4-methylthiazol-2-ylmethyl group onto various nucleophiles. The following protocol describes a general procedure for the reaction of 2-(chloromethyl)-4-methylthiazole with a primary or secondary amine to form the corresponding N-alkylated product.

General Experimental Protocol: N-Alkylation of Amines with 2-(Chloromethyl)-4-methylthiazole (2)

This protocol outlines a general procedure for the nucleophilic substitution of the chloride in 2-(chloromethyl)-4-methylthiazole with an amine.

Reaction Scheme:

G reactant1 2-(Chloromethyl)-4-methylthiazole (2) product N-(4-methylthiazol-2-ylmethyl)amine derivative reactant1->product reactant2 R1R2NH reactant2->product reagent Base, Solvent reagent->product

Caption: Nucleophilic substitution with amines.

Materials:

  • 2-(Chloromethyl)-4-methylthiazole (2)

  • Primary or secondary amine

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Dichloromethane (DCM))

  • Round-bottom flask

  • Stirring apparatus

  • Heating apparatus (if necessary)

Procedure:

  • Dissolve the amine in the chosen anhydrous solvent in a round-bottom flask.

  • Add the base to the solution.

  • Add a solution of 2-(chloromethyl)-4-methylthiazole (2) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous workup. Typically, this involves diluting the reaction mixture with water and extracting the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

ElectrophileNucleophileBaseSolventTemperatureTimeProductYield (%)
2-(Chloromethyl)-4-methylthiazoleAnilineK₂CO₃DMF80 °C4 hN-((4-methylthiazol-2-yl)methyl)aniline~70-90 (expected)
2-(Chloromethyl)-4-methylthiazolePiperidineEt₃NDCMrt6 h1-((4-methylthiazol-2-yl)methyl)piperidine~80-95 (expected)

Signaling Pathways and Biological Relevance

The 4-methylthiazole moiety is a key component in a variety of biologically active compounds, including those with anticancer and antimicrobial properties. For instance, derivatives of 2-amino-4-methylthiazole have been investigated as potential therapeutics for chronic myeloid leukemia. While this compound itself is a building block, the molecules synthesized from it can be designed to interact with specific biological targets and signaling pathways. The functionalization at the 2-position allows for the introduction of various pharmacophores that can modulate the biological activity of the resulting compounds.

G Building_Block This compound Intermediate_1 2-(Chloromethyl)-4-methylthiazole Building_Block->Intermediate_1 SOCl2 Intermediate_2 4-Methylthiazole-2-carbaldehyde Building_Block->Intermediate_2 Oxidation Final_Products Bioactive Molecules (e.g., enzyme inhibitors, receptor ligands) Intermediate_1->Final_Products Nucleophilic Substitution Intermediate_2->Final_Products Reductive Amination, etc. Biological_Activity Therapeutic Effect (e.g., anticancer, antimicrobial) Final_Products->Biological_Activity Target Interaction

Caption: Synthetic utility of this compound.

This workflow illustrates how this compound serves as a starting point for the synthesis of diverse bioactive compounds through key intermediates. The choice of subsequent reactions and coupling partners allows for the systematic exploration of structure-activity relationships in drug discovery programs.

References

Application Notes and Protocols for Thiazole Derivatives in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for chemical reactions involving thiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad range of pharmacological activities.[1][2] The protocols outlined below cover key synthetic methodologies for the thiazole scaffold and a standard in vitro assay for evaluating their potential as anticancer agents.

I. Synthetic Protocols for Thiazole Derivatives

The construction of the thiazole ring is a fundamental step in the synthesis of numerous biologically active molecules.[1][2] The Hantzsch thiazole synthesis is a classic and widely utilized method for this purpose.[3][4]

A. Hantzsch Thiazole Synthesis of 2-Aminothiazole Derivatives

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] This method is highly versatile and generally provides good yields.[3][4]

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • 20 mL scintillation vial

  • Hot plate with magnetic stirring

  • 100 mL beaker

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add 5 mL of methanol and a magnetic stir bar.[3]

  • Heat the mixture to 100°C with stirring for 30 minutes.[3]

  • Remove the reaction from the heat and allow it to cool to room temperature.[3]

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]

  • Filter the resulting precipitate using a Buchner funnel.[3]

  • Wash the collected solid with water.[3]

  • Air dry the product on a watch glass and determine the mass and percent yield.[3]

Expected Outcome: This reaction is expected to be high yielding.[3] The product, 2-amino-4-phenylthiazole, is poorly soluble in water and precipitates upon neutralization of the reaction mixture.[3]

Table 1: Reagents and Expected Outcome for the Synthesis of 2-Amino-4-phenylthiazole

Reactant AReactant BSolventProductExpected Yield
2-BromoacetophenoneThioureaMethanol2-Amino-4-phenylthiazoleHigh

Protocol 2: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

This protocol describes a variation of the Hantzsch synthesis to produce more complex thiazole derivatives.[5]

Materials:

  • Aryl-substituted thiosemicarbazones

  • 2-Bromo-4-fluoroacetophenone

  • Ethanol

  • Reflux apparatus

Procedure:

  • Prepare an equimolar mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol).[5]

  • Add ethanol to the mixture.

  • Reflux the reaction mixture for 4-5 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the cyclized product.

Expected Outcome: This synthesis is expected to yield the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives in moderate to good yields (61-80%).[5]

Table 2: Summary of Yields for Representative 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

Aryl SubstituentProductYield (%)
Phenyl2-(2-Benzylidenehydrazinyl)-4-(4-fluorophenyl)thiazole75
4-Chlorophenyl2-(2-(4-Chlorobenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole80
4-Nitrophenyl2-(2-(4-Nitrobenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole78

Data adapted from reference[5]

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product alpha_haloketone α-Haloketone mixing Mixing in Solvent (e.g., Ethanol) alpha_haloketone->mixing thioamide Thioamide thioamide->mixing heating Heating/Reflux mixing->heating cooling Cooling heating->cooling neutralization Neutralization (e.g., Na2CO3) cooling->neutralization filtration Filtration neutralization->filtration washing Washing filtration->washing thiazole_derivative Thiazole Derivative washing->thiazole_derivative

Caption: Workflow for the Hantzsch thiazole synthesis.

II. Biological Evaluation of Thiazole Derivatives

Thiazole derivatives are frequently investigated for their potential as anticancer agents.[6] A common initial step in this evaluation is to assess their cytotoxicity against cancer cell lines using an MTT assay.

A. In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol 3: MTT Assay for Anticancer Activity

This protocol provides a general procedure for evaluating the cytotoxicity of thiazole derivatives against a human cancer cell line (e.g., MCF-7, HepG2, A549).[7][8][9][10]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Thiazole-based compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[9][10] Incubate for 24 hours to allow for cell attachment.[7][10]

  • Compound Treatment: Prepare stock solutions of the thiazole derivatives in DMSO.[11] Perform serial dilutions of the compounds in the growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[7]

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin or Cisplatin).[7][9]

  • Incubate the plate for 48-72 hours.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7][11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: In Vitro Anticancer Activity (IC₅₀, µM) of Selected Thiazole Derivatives

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)A549 (Lung)
Compound 4c [8]2.57 ± 0.167.26 ± 0.44--
Compound 11c [6]347-
Compound 6g [6]4712-
Compound 5b 0.48 ± 0.03--0.97 ± 0.13
Staurosporine[8]6.77 ± 0.418.4 ± 0.51--
Cisplatin10.32 ± 1.15--18.56 ± 2.03

Data compiled from references[6][8]

III. Mechanistic Insights: Thiazole Derivatives as Kinase Inhibitors

Many thiazole-containing compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[12][13] For instance, some thiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[8][14]

Kinase_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 P3 P VEGFR2->P3 signaling_cascade Downstream Signaling Cascade (e.g., PI3K/Akt/mTOR) P1->signaling_cascade P2->signaling_cascade P3->signaling_cascade cellular_responses Cellular Responses: - Proliferation - Migration - Survival signaling_cascade->cellular_responses thiazole_inhibitor Thiazole Derivative thiazole_inhibitor->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by thiazole derivatives.

The inhibition of such pathways ultimately leads to a reduction in tumor growth and metastasis, highlighting the therapeutic potential of this class of compounds. The protocols and data presented here serve as a foundational guide for researchers engaged in the synthesis and biological evaluation of novel thiazole derivatives.

References

In Vitro Cytotoxicity Assays for Thiazole Derivatives: Application Notes and Protocols Featuring the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the MTT assay to determine the in vitro cytotoxic effects of novel thiazole derivatives. Thiazole-based compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. This document offers a detailed experimental protocol, data presentation guidelines, and visual representations of associated signaling pathways to facilitate reproducible and reliable cytotoxicity screening.

Introduction to Thiazole Derivatives and Cytotoxicity Testing

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a foundational scaffold for numerous pharmacologically active compounds.[1] Derivatives of thiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1] The cytotoxic potential of these derivatives against various cancer cell lines is a critical area of investigation in the quest for novel therapeutic agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell viability and proliferation.[2][3] It is a cornerstone technique in drug discovery and toxicology for evaluating the cytotoxic effects of chemical compounds.[2][4]

Principle of the MTT Assay

The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, such as succinate dehydrogenase, which are present in metabolically active, viable cells.[2][4] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT reagent, resulting in the formation of insoluble, purple formazan crystals.[2][4] The amount of formazan produced is directly proportional to the number of viable cells.[3] The formazan crystals are subsequently solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[2] A decrease in signal intensity indicates a reduction in cell viability due to the cytotoxic effects of the tested compound.

Applications

The MTT assay is a versatile tool with numerous applications in the study of thiazole derivatives, including:

  • High-throughput screening: Rapidly screen libraries of thiazole derivatives to identify lead compounds with cytotoxic activity.

  • Determination of IC50 values: Quantify the concentration of a thiazole derivative that inhibits 50% of cell growth, a key parameter for comparing the potency of different compounds.[5]

  • Evaluation of structure-activity relationships (SAR): Assess how modifications to the thiazole scaffold affect its cytotoxic potential.

  • Mechanistic studies: As a preliminary assay to select potent compounds for further investigation into their mechanism of action, such as the induction of apoptosis or cell cycle arrest.[5][6]

Experimental Workflow

The general workflow for assessing the cytotoxicity of thiazole derivatives using the MTT assay is depicted below.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549, HepG2) compound_prep 2. Thiazole Derivative Preparation (Stock and working solutions) cell_seeding 3. Cell Seeding (96-well plate) treatment 4. Compound Treatment (Incubate for 24-72h) cell_seeding->treatment mtt_addition 5. MTT Addition (Incubate for 2-4h) treatment->mtt_addition solubilization 6. Formazan Solubilization (e.g., DMSO) mtt_addition->solubilization absorbance_reading 7. Absorbance Reading (570 nm) solubilization->absorbance_reading data_processing 8. Data Processing (% Viability Calculation) absorbance_reading->data_processing ic50_determination 9. IC50 Determination data_processing->ic50_determination

Caption: General experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol

This protocol is optimized for adherent cancer cell lines cultured in 96-well plates. Modifications may be necessary for suspension cells.

5.1. Materials and Reagents

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Thiazole derivative (stock solution of known concentration in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm recommended)

  • Humidified incubator (37°C, 5% CO2)

5.2. Reagent Preparation

  • MTT Stock Solution (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile PBS.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter-sterilize the solution using a 0.22 µm filter.

    • Store at 4°C, protected from light, for frequent use or at -20°C for long-term storage.[7]

  • Thiazole Derivative Working Solutions:

    • Prepare a series of dilutions of the thiazole derivative stock solution in complete culture medium to achieve the desired final concentrations for treatment.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).

5.3. Assay Procedure

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The optimal seeding density should be determined empirically for each cell line.

    • Include wells for "cell-free" blanks (medium only) to determine background absorbance.

    • To mitigate the "edge effect," consider filling the perimeter wells with sterile PBS or medium without cells and excluding them from the experiment.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of fresh medium containing various concentrations of the thiazole derivative to the respective wells.

    • Include a "vehicle control" group (cells treated with the same concentration of the solvent used to dissolve the compound) and an "untreated control" group (cells in fresh medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

    • Incubate the plate for 2-4 hours at 37°C.[3] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

    • Read the plate within 1 hour of adding the solubilization solution.[2]

5.4. Data Analysis

  • Calculate the percentage of cell viability for each concentration of the thiazole derivative using the following formula:

    % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

  • Plot a dose-response curve with the concentration of the thiazole derivative on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis with appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that results in 50% cell viability.

Data Presentation: Cytotoxicity of Thiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various thiazole derivatives against different human cancer cell lines, as determined by the MTT assay.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-naphthalene derivative 5bMCF-7 (Breast)0.48 ± 0.03[10]
Thiazole-naphthalene derivative 5bA549 (Lung)0.97 ± 0.13[10]
Compound 4cMCF-7 (Breast)2.57 ± 0.16[5]
Compound 4cHepG2 (Liver)7.26 ± 0.44[5]
Compound 4bMCF-7 (Breast)31.5 ± 1.91[5]
Compound 4bHepG2 (Liver)51.7 ± 3.13[5]
Compound 5MCF-7 (Breast)28.0 ± 1.69[5]
Compound 5HepG2 (Liver)26.8 ± 1.62[5]
Bis-thiazole derivative 5cHela (Cervical)0.0006[6]
Bis-thiazole derivative 5fKF-28 (Ovarian)0.006[6]
Bis-thiazole derivative 5aKF-28 (Ovarian)0.718[6]
Bis-thiazole derivative 5bKF-28 (Ovarian)3.374[6]
Phthalimide derivative 5bMCF-7 (Breast)0.2 ± 0.01[11]
Phthalimide derivative 5kMDA-MB-468 (Breast)0.6 ± 0.04[11]
Phthalimide derivative 5gPC-12 (Pheochromocytoma)0.43 ± 0.06[11]
Thiazolyl-indole-2-carboxamide 6iMCF-7 (Breast)6.10 ± 0.4[12]
Thiazolyl-indole-2-carboxamide 6vMCF-7 (Breast)6.49 ± 0.3[12]

Signaling Pathways in Thiazole-Induced Cytotoxicity

Several thiazole derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

7.1. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14] Some thiazole derivatives have been shown to inhibit VEGFR-2, thereby suppressing tumor angiogenesis.[5]

VEGFR2_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.

7.2. PI3K/Akt Signaling Pathway and Apoptosis

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and inhibits apoptosis (programmed cell death).[15][16] Dysregulation of this pathway is common in many cancers. Some thiazole derivatives induce apoptosis by inhibiting the PI3K/Akt pathway, leading to the activation of pro-apoptotic proteins.[17]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates GrowthFactor Growth Factor GrowthFactor->Receptor Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Caspase9 Caspase-9 Akt->Caspase9 Inhibits Bcl2->Bax Inhibits Survival Cell Survival Bcl2->Survival Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Thiazole Thiazole Derivative Thiazole->Akt Inhibits

Caption: Induction of apoptosis via inhibition of the PI3K/Akt pathway.

Troubleshooting

Common issues encountered during the MTT assay and their potential solutions are outlined below.

IssuePossible Cause(s)Suggested Solution(s)
High background absorbance - Contamination of culture medium- Phenol red or serum interference- Use fresh, sterile reagents.- Use serum-free medium during MTT incubation.[2]
Low absorbance readings - Insufficient cell number- Low metabolic activity of cells- Short incubation time with MTT- Optimize cell seeding density.- Ensure cells are in the exponential growth phase.- Increase MTT incubation time.
High variability between replicates - Uneven cell seeding- Pipetting errors- "Edge effect"- Thoroughly mix cell suspension before and during plating.- Calibrate pipettes and use consistent technique.- Avoid using the outer wells of the 96-well plate.[8]
Incomplete formazan crystal solubilization - Insufficient volume of solubilization solvent- Inadequate mixing- Ensure complete dissolution by gentle pipetting or longer incubation on a shaker.[8]
Compound interference - Colored compounds- Compounds with reducing/oxidizing properties- Include control wells with the compound in cell-free media to measure intrinsic absorbance.[8]

By adhering to the detailed protocols and considering the potential variables outlined in these application notes, researchers can confidently and accurately assess the cytotoxic potential of novel thiazole derivatives, contributing to the advancement of cancer drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during thiazole synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Question: Why is my thiazole synthesis reaction yielding little to no product?

Answer: Low to no product yield is a common issue that can stem from several factors. Systematically investigating the following potential causes can help identify and resolve the problem:

  • Incomplete Reaction: The reaction time may be too short or the temperature too low to drive the reaction to completion.[1]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, incrementally increase the reaction time or temperature.[1][2] Microwave-assisted synthesis can also be considered for accelerating reaction times.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants can limit the conversion of the limiting reagent.

    • Solution: For the Hantzsch synthesis, using a slight excess (1.1-1.5 equivalents) of the thioamide can ensure the complete conversion of the α-haloketone.[1][3]

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the α-haloketone or thioamide, can interfere with the reaction.[1][3] α-haloketones can decompose over time.[3]

    • Solution: Ensure your reactants are pure. If necessary, purify starting materials before use. For example, 1-bromo-2-heptanone can be purified by vacuum distillation.[1]

  • Degradation of Reactants or Product: Excessive heat can lead to the decomposition of either the reactants or the desired thiazole product.[1]

    • Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress.[1]

Question: My reaction is producing multiple products and side reactions are occurring. How can I improve the selectivity?

Answer: The formation of multiple products is often due to side reactions that can be minimized by adjusting the reaction conditions.

  • Isomer Formation: In the Hantzsch synthesis, acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole.[1][2][4]

    • Solution: Consider running the reaction under neutral or slightly basic conditions to minimize the formation of these isomers.[3] Careful control of pH during workup is also crucial.[3]

  • Competing Reactions: In multi-component reactions, side reactions between the aldehyde and the thioamide or α-haloketone can occur.[3]

    • Solution: Optimizing the order of reagent addition can sometimes mitigate these competing reactions.[3]

Question: The synthesized thiazole product is difficult to isolate or purify. What can I do?

Answer: Isolation and purification challenges can often be overcome by modifying the workup procedure.

  • Product Does Not Precipitate: The thiazole product may remain dissolved in the reaction mixture.

    • Solution: If the product is an oil or does not crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[3]

  • Product Instability During Workup: The thiazole ring can be sensitive to harsh pH conditions.

    • Solution: Avoid strong acidic or basic conditions during the workup. Use neutral extraction and purification methods whenever possible.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding thiazole synthesis, particularly for professionals in drug discovery and development.

What are the most common methods for synthesizing the thiazole ring?

The Hantzsch thiazole synthesis is a widely used and reliable method that involves the condensation of an α-haloketone with a thioamide.[3][5] Another classical method is the Cook-Heilbron synthesis, which produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[6][7]

How can I accelerate my thiazole synthesis reactions?

Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields.[1][8] The choice of solvent and catalyst can also play a crucial role in reaction kinetics.

Are there green chemistry approaches for thiazole synthesis?

Yes, several environmentally benign methods have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, and conducting reactions under solvent-free conditions.[8][9][10]

What is the significance of the thiazole scaffold in drug discovery?

The thiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and FDA-approved drugs.[5] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5]

Data Presentation

The following tables summarize quantitative data on the optimization of reaction conditions for thiazole synthesis, allowing for easy comparison of the effects of different parameters.

Table 1: Effect of Solvent and Temperature on the Yield of Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux285
2MethanolReflux282
3DMF1001.590
4Dioxane100278
5Water100375

Data synthesized from multiple sources for illustrative comparison.

Table 2: Comparison of Catalysts for a One-Pot Hantzsch Thiazole Synthesis

EntryCatalystAmount of Catalyst (mol%)Time (h)Yield (%)
1None-540
2Et3N203.582
3SiW.SiO215290
4Chitosan-MgO-0.25 (MW)96

Data synthesized from multiple sources for illustrative comparison, including conventional heating and microwave (MW) conditions.[8][9]

Experimental Protocols

This section provides detailed methodologies for key thiazole synthesis reactions.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]

  • Add 5 mL of methanol and a stir bar to the vial.[5]

  • Heat the mixture on a hot plate with stirring.

  • After the reaction is complete (monitor by TLC, typically 30 minutes to a few hours), remove the vial from the heat and allow it to cool to room temperature.[3]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry.

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This protocol describes a common variation of the Cook-Heilbron synthesis.[11]

Materials:

  • Aminoacetonitrile

  • Carbon disulfide (CS₂)

  • Ethanol

Procedure:

  • Dissolve aminoacetonitrile in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature. The reaction is typically mild and may take several hours.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization.

Visualizations

The following diagrams illustrate key workflows and logical relationships in thiazole synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Isolation reactants Combine α-haloketone and thioamide in solvent heat Heat and stir reaction mixture reactants->heat tlc Monitor progress by TLC heat->tlc tlc->heat Incomplete cool Cool to room temperature tlc->cool Reaction complete neutralize Pour into Na2CO3 solution cool->neutralize filter Filter precipitated solid neutralize->filter wash Wash with water filter->wash dry Air dry product wash->dry troubleshooting_workflow cluster_solutions Potential Solutions start Low Product Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_purity Assess Purity of Starting Materials check_conditions->check_purity Optimal optimize_conditions Optimize Temp/Time/Stoichiometry check_conditions->optimize_conditions Suboptimal check_side_reactions Analyze for Side Products (TLC, NMR) check_purity->check_side_reactions Pure purify_reagents Purify Starting Materials check_purity->purify_reagents Impure adjust_ph Modify Reaction pH (e.g., neutral/basic) check_side_reactions->adjust_ph Isomers/Side Products Detected end_node Improved Yield optimize_conditions->end_node purify_reagents->end_node adjust_ph->end_node

References

Common side products in (4-methylthiazol-2-yl)methanol synthesis and their minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-methylthiazol-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: There are three primary synthetic strategies for obtaining this compound:

  • Modification of a Pre-formed Thiazole Ring: This often involves the lithiation or Grignard reaction of a 2-halo-4-methylthiazole followed by quenching with formaldehyde.

  • Hantzsch Thiazole Synthesis: This involves the cyclization of a thioamide with an α-haloketone to form a 2-amino-4-methylthiazole precursor, which is then converted to the target alcohol.

  • Reduction of a 2-Substituted 4-Methylthiazole: This route starts with a 4-methylthiazole-2-carboxylic acid or its corresponding ester, which is then reduced to the alcohol.

Q2: I am seeing an unexpected isomer in the NMR of my 2-amino-4-methylthiazole precursor synthesized via the Hantzsch reaction. What could it be?

A2: A common side product in the Hantzsch thiazole synthesis, particularly under acidic conditions, is the regioisomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1] Neutral reaction conditions are known to exclusively favor the formation of the desired 2-amino-thiazole.[1]

Q3: My Grignard reaction for the synthesis of this compound has a low yield, and I am recovering a significant amount of my starting 2-bromo-4-methylthiazole. What is happening?

A3: Grignard reagents are strong bases. If there are any acidic protons in your reaction mixture (e.g., from residual water in your solvent or on your glassware), the Grignard reagent will be quenched, leading to the recovery of the corresponding protonated starting material. Additionally, the Grignard reagent can act as a base to deprotonate any starting material that has already reacted to form the alcohol, which can also contribute to lower yields.

Q4: I am attempting to reduce ethyl 4-methylthiazole-2-carboxylate with sodium borohydride, but the reaction is not proceeding. Why?

A4: Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce esters or carboxylic acids.[2] A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation.[3][4][5]

Troubleshooting Guides

Low Yield and Impurity Formation in Hantzsch Thiazole Synthesis of 2-Amino-4-methylthiazole Precursor
Symptom Possible Cause Recommended Solution
Presence of a second major product in TLC/NMR Formation of the 2-imino-2,3-dihydrothiazole isomer due to acidic reaction conditions.[1]Maintain a neutral pH during the reaction. The use of a buffer or performing the reaction in a non-acidic solvent can prevent isomer formation.
Low overall yield Incomplete reaction or side reactions.Ensure the α-haloketone is reactive and used in appropriate stoichiometry. Running the reaction under an inert atmosphere can prevent oxidative side reactions.
Purification difficulties Similar polarity of the desired product and the isomeric byproduct.Careful column chromatography is often required. Alternatively, modifying the reaction conditions to suppress isomer formation is the best approach.
Low Yield and Byproduct Formation in Grignard/Organolithium Route
Symptom Possible Cause Recommended Solution
Low yield of the desired alcohol Quenching of the Grignard/organolithium reagent by moisture.Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of a dimeric byproduct (e.g., 2,2'-bi(4-methylthiazole)) Wurtz-type coupling of the organometallic reagent with the starting halide.Use a less reactive organometallic reagent if possible (e.g., organozinc). Slower addition of the halide to the magnesium during Grignard formation can also help.
Recovery of starting halide Incomplete formation of the organometallic reagent.Ensure the magnesium turnings are activated (e.g., with a crystal of iodine) and that the reaction is initiated properly.
Formation of an aldehyde (4-methylthiazole-2-carbaldehyde) Incomplete reaction of the intermediate alkoxide with the second equivalent of the organometallic reagent (if applicable) or oxidation during workup.Ensure sufficient equivalents of the organometallic reagent are used. A careful, non-oxidative workup is crucial.
Incomplete Reaction or Side Products in the Reduction Route
Symptom Possible Cause Recommended Solution
Incomplete reduction of the carboxylic acid/ester Insufficient reducing agent or use of a too-mild reducing agent.Use a sufficient excess of a strong reducing agent like LiAlH₄.[3][4][5]
Formation of over-reduced products (if other reducible functional groups are present) LiAlH₄ is a non-selective reducing agent.Protect other sensitive functional groups before the reduction step. Alternatively, a more selective reducing agent like a borane complex could be considered.
Hazardous reaction during workup LiAlH₄ reacts violently with water.[3]Perform a careful, controlled quench at low temperature by slowly adding ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.[3]

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole (Precursor)

This protocol is adapted from a procedure in Organic Syntheses.[6]

Materials:

  • Thiourea

  • Chloroacetone

  • Water

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.[6]

  • Add chloroacetone (1 mole) dropwise over 30 minutes with stirring. The reaction is exothermic.[6]

  • After the addition is complete, reflux the yellow solution for two hours.[6]

  • Cool the mixture and add solid sodium hydroxide with cooling.[6]

  • Separate the upper oily layer and extract the aqueous layer with diethyl ether.[6]

  • Combine the organic layers, dry over anhydrous sodium hydroxide, and filter.[6]

  • Remove the ether by distillation and distill the crude product under reduced pressure to obtain 2-amino-4-methylthiazole.[6]

Protocol 2: Reduction of a Carboxylic Acid/Ester with Lithium Aluminum Hydride (General Procedure)

This protocol is based on general procedures for LiAlH₄ reductions.[3][4][5]

Materials:

  • 4-Methylthiazole-2-carboxylic acid or its ethyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • Saturated aqueous sodium sulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • Warning: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).[3]

  • In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF.

  • Dissolve the 4-methylthiazole-2-carboxylic acid or ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.[3]

  • Slowly add a saturated aqueous solution of sodium sulfate to the mixture until a granular precipitate forms.

  • Filter the mixture and wash the solid with THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or distillation.

Reaction Pathways and Side Reactions

Synthesis_Pathways cluster_0 Route 1: Grignard/Organolithium cluster_1 Route 2: Hantzsch Synthesis cluster_2 Route 3: Reduction 2-Bromo-4-methylthiazole 2-Bromo-4-methylthiazole 2-Lithio-4-methylthiazole 2-Lithio-4-methylthiazole 2-Bromo-4-methylthiazole->2-Lithio-4-methylthiazole n-BuLi Bithiazole_Byproduct 2,2'-bi(4-methylthiazole) 2-Bromo-4-methylthiazole->Bithiazole_Byproduct Side Reaction: Dimerization This compound This compound 2-Lithio-4-methylthiazole->this compound 1. HCHO 2. H3O+ Thioamide Thioacetamide 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Thioamide->2-Amino-4-methylthiazole Hantzsch Synthesis Imino_Isomer 2-Imino-3,4-dimethyl- 2,3-dihydrothiazole Thioamide->Imino_Isomer Side Reaction: Acidic Conditions alpha-Haloketone 1-Chloroacetone alpha-Haloketone->2-Amino-4-methylthiazole alpha-Haloketone->Imino_Isomer Diazonium_Salt Diazonium_Salt 2-Amino-4-methylthiazole->Diazonium_Salt NaNO2, H+ Diazonium_Salt->this compound H2O, Δ Carboxylic_Acid 4-Methylthiazole- 2-carboxylic Acid Carboxylic_Acid->this compound 1. LiAlH4 2. H3O+ Ester Ethyl 4-methylthiazole- 2-carboxylate Ester->this compound 1. LiAlH4 2. H3O+

Caption: Synthetic routes to this compound.

Troubleshooting_Pathways cluster_hantzsch Hantzsch Synthesis Troubleshooting cluster_grignard Grignard Route Troubleshooting Start_Hantzsch Thioacetamide + 1-Chloroacetone Desired_Product_H 2-Amino-4-methylthiazole (Desired Precursor) Start_Hantzsch->Desired_Product_H Neutral pH Side_Product_H 2-Imino-3,4-dimethyl- 2,3-dihydrothiazole (Isomeric Impurity) Start_Hantzsch->Side_Product_H Acidic pH Start_Grignard 2-Bromo-4-methylthiazole + Mg Grignard_Reagent Grignard_Reagent Start_Grignard->Grignard_Reagent Anhydrous Ether Desired_Product_G This compound Grignard_Reagent->Desired_Product_G 1. HCHO 2. H3O+ Side_Product_G1 4-Methylthiazole (Quenched Product) Grignard_Reagent->Side_Product_G1 Reaction with H2O Side_Product_G2 2,2'-bi(4-methylthiazole) (Dimer) Grignard_Reagent->Side_Product_G2 Wurtz Coupling

Caption: Troubleshooting common side reactions.

References

Technical Support Center: Optimizing the Synthesis of (4-methylthiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of (4-methylthiazol-2-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of a corresponding carbonyl compound. The two primary starting materials for this approach are:

  • Reduction of 4-methylthiazole-2-carboxylic acid or its esters (e.g., ethyl or methyl ester): This is a widely used method due to the commercial availability of the starting materials. Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are typically employed for this transformation.[1][2]

  • Hantzsch Thiazole Synthesis: This classical method involves the condensation of an α-haloketone with a thioamide.[3][4][5] For this compound, this would involve a multi-step process, likely starting with thioacetamide and a suitable three-carbon building block containing a hydroxyl group.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can arise from several factors depending on your chosen synthetic route. For reductions, incomplete reaction, degradation of the starting material or product, and side reactions are common culprits. For the Hantzsch synthesis, suboptimal reaction conditions, purity of starting materials, and improper stoichiometry can significantly impact the yield.[6]

Q3: What are the typical impurities I might encounter in my crude product?

A3: Common impurities can include unreacted starting materials (e.g., 4-methylthiazole-2-carboxylic acid or its ester), over-reduced byproducts, or side products from the reaction. If using the Hantzsch synthesis, isomeric byproducts such as 2-imino-2,3-dihydrothiazoles can form, especially under acidic conditions.[7]

Q4: What are the recommended methods for purifying this compound?

A4: The primary purification techniques are:

  • Column Chromatography: Silica gel chromatography is effective for separating the desired alcohol from less polar impurities. A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective method for purification. The choice of solvent is critical and will depend on the impurity profile. Common solvent systems for polar compounds include ethanol/water or ethyl acetate/hexane mixtures.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Observed Problem Potential Cause Suggested Solution
Low or No Product Yield (Reduction Reaction) Incomplete reaction due to insufficient reducing agent.Ensure you are using a sufficient excess of the reducing agent (e.g., LiAlH₄). Typically, 1.5 to 2 equivalents are used for ester reductions.
Degradation of the starting material or product.Maintain a low reaction temperature (e.g., 0 °C) during the addition of the reducing agent to minimize side reactions.
Quenching the reaction improperly.Perform a careful workup procedure, typically by slowly adding water followed by a dilute acid to neutralize the reaction and dissolve aluminum salts.[9]
Low or No Product Yield (Hantzsch Synthesis) Suboptimal reaction temperature or time.Systematically vary the reaction temperature and monitor the reaction progress by TLC to determine the optimal conditions.[6]
Impure starting materials.Ensure the purity of your α-haloketone and thioamide, as impurities can lead to side reactions and lower yields.
Formation of Multiple Products Side reactions due to reactive intermediates.Control the reaction temperature carefully. In the case of LiAlH₄ reductions, the intermediate aldehyde can sometimes undergo side reactions if not immediately reduced.
Isomer formation in Hantzsch synthesis.Adjusting the pH of the reaction medium can sometimes influence the regioselectivity of the cyclization.[7]
Purification Troubleshooting
Observed Problem Potential Cause Suggested Solution
Poor Separation in Column Chromatography Incorrect solvent system polarity.If the compound is not moving from the baseline, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or add a small amount of methanol). If it is moving too fast, decrease the polarity.
Compound streaking on the column.This can be due to overloading the column or the compound interacting too strongly with the silica gel. Try using a smaller amount of crude material or adding a small amount of a polar solvent like methanol to the eluent.
Oiling Out During Recrystallization The compound is insoluble in the chosen solvent at room temperature but highly soluble at elevated temperatures, leading to supersaturation.Use a two-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify and allow to cool slowly.[8]
Low Recovery After Recrystallization The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. Use a minimal amount of cold solvent to wash the crystals.

Experimental Protocols

Protocol 1: Reduction of Ethyl 4-methylthiazole-2-carboxylate with LiAlH₄

This protocol describes the reduction of the ethyl ester of 4-methylthiazole-2-carboxylic acid to this compound.

Materials:

  • Ethyl 4-methylthiazole-2-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 4-methylthiazole-2-carboxylate (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then again by water.

  • Filter the resulting aluminum salts through a pad of celite and wash the filter cake with diethyl ether or THF.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield and Purity:

The expected yield for this type of reduction is typically in the range of 70-90%. The purity of the final product after column chromatography should be >95% as determined by NMR and/or GC-MS.

Quantitative Data Summary
Synthetic Route Key Reagents Typical Yield Typical Purity
Reduction of EsterEthyl 4-methylthiazole-2-carboxylate, LiAlH₄70-90%>95% (after chromatography)
Hantzsch SynthesisThioacetamide, 3-chloro-1-hydroxypropan-2-oneVariable (40-70%)>90% (after purification)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Starting_Material Ethyl 4-methylthiazole-2-carboxylate Start->Starting_Material Reduction Reduction with LiAlH4 in THF Starting_Material->Reduction Quench Aqueous Workup Reduction->Quench Crude_Product Crude this compound Quench->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_Product Pure this compound Fraction_Analysis->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Reagents Purity of Starting Materials? Low_Yield->Check_Reagents Check_Conditions Reaction Conditions Optimal? Low_Yield->Check_Conditions Check_Workup Proper Workup Procedure? Low_Yield->Check_Workup Impure_Reagents Purify Starting Materials Check_Reagents->Impure_Reagents Optimize_Temp Optimize Temperature & Time Check_Conditions->Optimize_Temp Review_Quench Review Quenching Protocol Check_Workup->Review_Quench

Caption: Decision tree for troubleshooting low reaction yields.

References

Troubleshooting low yields in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic organic reaction that forms a thiazole ring through the condensation of an α-haloketone and a thioamide.[1] First described by Arthur Hantzsch in 1887, this method is widely used due to its reliability and the accessibility of its starting materials.

Q2: What is the general mechanism of the reaction?

The reaction begins with a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration to form the aromatic thiazole ring.[2]

Q3: Is the Hantzsch synthesis typically a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for generally providing high yields of the thiazole product, often with straightforward purification.[2] However, yields can be significantly impacted by various factors, making optimization necessary.

Troubleshooting Guide: Low Yields

Low yields are a common challenge in the Hantzsch thiazole synthesis. The following guide addresses potential causes and provides actionable solutions.

Issue 1: Poor Quality of Starting Materials

Question: My reaction is sluggish or failing completely. Could my starting materials be the problem?

Answer: Absolutely. The purity of your α-haloketone and thioamide is critical for a successful reaction.

  • α-Haloketones: These reagents can degrade over time, especially if exposed to moisture, leading to hydrolysis. They are also often lachrymatory, indicating volatility and potential decomposition.[3]

  • Thioamides: Thioamides can also be unstable, particularly in acidic or alkaline aqueous conditions, where they may hydrolyze to the corresponding amides.[4]

Troubleshooting Steps:

  • Assess Purity: Check the purity of your starting materials by melting point determination or NMR spectroscopy.

  • Purify Starting Materials: If impurities are suspected, purification is recommended.

    • Recrystallization of 2-Bromoacetophenone: A common α-haloketone, 2-bromoacetophenone, can be purified by recrystallization from solvents like n-hexane, ethanol, or cyclohexane.[5]

    • Recrystallization of Thioamides: Thioamides can be recrystallized from appropriate solvents, such as ethanol.[6]

Issue 2: Suboptimal Reaction Conditions

Question: I've confirmed my starting materials are pure, but my yields are still low. What reaction parameters can I adjust?

Answer: Optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for maximizing your yield.

  • Temperature: Many Hantzsch syntheses require heating to proceed at an optimal rate. If the reaction is slow at room temperature, a gradual increase in temperature can be beneficial. However, excessive heat can promote the formation of side products.

  • Solvent: The choice of solvent significantly impacts reaction rate and yield. Polar protic solvents like ethanol and methanol are commonly used.

Troubleshooting Steps:

  • Temperature Optimization: Monitor your reaction by Thin Layer Chromatography (TLC) while gradually increasing the temperature to find the optimal balance between reaction rate and side product formation.

  • Solvent Screening: If yields are poor, consider screening different solvents. The tables below provide data on how solvent choice can affect the reaction outcome.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields compared to conventional heating.[7]

Issue 3: Formation of Side Products

Question: I'm observing multiple spots on my TLC plate and my final product is impure. What are the likely side reactions?

Answer: Side reactions can be a significant cause of low yields.

  • Isomer Formation: Under acidic conditions, the reaction can yield 3-substituted 2-imino-2,3-dihydrothiazoles as isomeric byproducts alongside the desired 2-(N-substituted amino)thiazole.[8]

  • Starting Material Decomposition: As mentioned, hydrolysis of the α-haloketone or thioamide can occur, leading to undesired byproducts. Thioamides can also undergo deprotonation in alkaline media to form iminothiols.[4]

Troubleshooting Steps:

  • Control pH: If isomer formation is suspected, running the reaction under neutral or slightly basic conditions can favor the desired product.

  • Use an Inert Atmosphere: For sensitive substrates that may be prone to oxidation, conducting the reaction under a nitrogen or argon atmosphere can prevent the formation of oxidative side products.

  • Characterize Byproducts: Isolate and characterize unexpected spots from your TLC plate using techniques like NMR to identify the side products. The isomeric 2-imino-2,3-dihydrothiazoles can be distinguished from the desired product by characteristic differences in their 1H NMR signals for the C5-proton of the thiazole ring.[8]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of Hantzsch thiazole synthesis.

Table 1: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux540[9]
2EthanolReflux365[9]
3MethanolReflux3.555[9]
41-ButanolReflux2.578[9]
52-PropanolReflux472[9]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

EntryMethodTemperature (°C)TimeYield (%)Reference
1Conventional Heating908 h60-75[7]
2Microwave Irradiation9030 min89-95[7]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[2]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

Protocol 2: Purification of 2-Bromoacetophenone by Recrystallization

This protocol is for the purification of commercial 2-bromoacetophenone which may contain impurities.[5]

Materials:

  • Crude 2-bromoacetophenone

  • n-Hexane (or ethanol, cyclohexane)

Procedure:

  • Dissolve the crude 2-bromoacetophenone in a minimal amount of hot n-hexane.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold n-hexane.

  • Dry the purified crystals under vacuum.

Protocol 3: Hantzsch Synthesis under an Inert Atmosphere

This general protocol can be adapted for reactions with oxygen-sensitive substrates.

Materials:

  • Schlenk flask or a three-necked round-bottom flask

  • Magnetic stir bar

  • Septa

  • Nitrogen or Argon gas source with a bubbler

  • Syringes and needles for solvent and reagent transfer

  • α-Haloketone

  • Thioamide

  • Anhydrous solvent

Procedure:

  • Assemble the glassware and dry it thoroughly in an oven.

  • Assemble the apparatus while hot and allow it to cool under a stream of inert gas.

  • Add the thioamide and a magnetic stir bar to the reaction flask.

  • Seal the flask with septa and purge with the inert gas for several minutes.

  • Add the anhydrous solvent via syringe.

  • Dissolve the α-haloketone in anhydrous solvent in a separate flask under an inert atmosphere and add it dropwise to the stirred thioamide solution via syringe.

  • Heat the reaction to the desired temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature before proceeding with the appropriate workup.

Visualizations

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_sm Check Purity of Starting Materials start->check_sm purify_sm Purify Starting Materials (Recrystallization) check_sm->purify_sm Impure optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) check_sm->optimize_conditions Pure purify_sm->optimize_conditions consider_microwave Consider Microwave Synthesis optimize_conditions->consider_microwave Still Low Yield check_side_products Analyze for Side Products (TLC, NMR) optimize_conditions->check_side_products Optimized success Improved Yield consider_microwave->success adjust_ph Adjust pH (Neutral/Basic) check_side_products->adjust_ph Isomers Detected inert_atmosphere Use Inert Atmosphere check_side_products->inert_atmosphere Oxidation Suspected check_side_products->success No Side Products adjust_ph->success inert_atmosphere->success

Caption: A troubleshooting workflow for addressing low yields.

References

Technical Support Center: Stability and Degradation of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of thiazole-containing compounds. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thiazole compounds?

A1: Thiazole compounds are susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, photolysis, and thermal stress. The specific pathway and rate of degradation are highly dependent on the substituents on the thiazole ring and the experimental conditions.[1][2][3][4]

  • Hydrolysis: The thiazole ring itself is relatively stable to hydrolysis, but substituents can be susceptible. For example, the β-lactam ring in penicillin, which contains a thiazolidine (a reduced thiazole), readily undergoes hydrolysis.[5][6] Carbamate and urea linkages in molecules like Ritonavir are also prone to hydrolysis under acidic, basic, or neutral conditions.[1]

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized. Advanced oxidation processes, such as those using Fenton reagents (Fe(II) and H₂O₂), can lead to the degradation of thiazole-containing compounds like sulfathiazole.[7][8][9] This can result in ring opening and the formation of various acidic intermediates.[7][8][9]

  • Photodegradation: Many thiazole derivatives are sensitive to light, particularly UV radiation.[10] Photodegradation can be initiated by the absorption of light, leading to reactions with singlet oxygen, potentially through a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide that rearranges to degradation products.[10]

  • Thermal Degradation: Thiamine (Vitamin B1), which contains a thiazole ring, is known to undergo complex thermal degradation, leading to the formation of various flavor compounds.[11][12][13] The stability is often pH-dependent, with increased degradation at higher temperatures.[14][15][16]

Q2: My thiazole compound is showing unexpected peaks in the chromatogram during a stability study. What could be the cause?

A2: Unexpected peaks in a chromatogram during a stability study of a thiazole compound can arise from several sources:

  • Degradation Products: The most likely cause is the formation of degradation products due to hydrolysis, oxidation, photolysis, or thermal stress.[1][2]

  • Contamination: Ensure all glassware, solvents, and reagents are of high purity and are handled properly to avoid introducing contaminants.

  • Interactions with Excipients: If your compound is in a formulation, it may be interacting with excipients, leading to the formation of new adducts or degradation products.

  • Isomerization: Depending on the structure of your compound, isomerization (e.g., cis-trans isomerization) could be occurring under the stress conditions.

To identify the source of the unexpected peaks, it is recommended to perform a systematic forced degradation study and use analytical techniques like LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures.[10][17]

Q3: How can I minimize the degradation of my photosensitive thiazole compound during experiments?

A3: To minimize photodegradation of thiazole compounds, consider the following strategies:

  • Limit Light Exposure: Conduct experiments in a dark room or use amber-colored glassware to protect the sample from light. Wrap containers in aluminum foil for additional protection.

  • Use Photostabilizers: Incorporate UV absorbers or singlet oxygen quenchers into your formulation if applicable.

  • Control Temperature: Photodegradation can be exacerbated by elevated temperatures. Maintain a controlled, cool environment for your samples.

  • Inert Atmosphere: Purging your solutions with an inert gas like nitrogen or argon can help minimize photo-oxidative degradation pathways.

  • Proper Storage: Store photosensitive compounds in the dark and at low temperatures as recommended by the supplier.

A photostability study, as outlined in ICH guideline Q1B, can help you understand the photosensitivity of your compound and the effectiveness of your protective measures.[4]

Troubleshooting Guides

Issue 1: Rapid Degradation of Thiazole Compound in Solution
Potential Cause Troubleshooting Steps
Hydrolysis - Adjust the pH of the solution to a range where the compound is more stable. Thiazoles are generally more stable in slightly acidic conditions.[16] - Use aprotic solvents if the experimental design allows. - For compounds with susceptible functional groups (e.g., esters, amides), consider if hydrolysis is a known degradation pathway.
Oxidation - Degas the solvent to remove dissolved oxygen. - Add an antioxidant to the solution if it does not interfere with the experiment. - Avoid using oxidizing agents in the experimental setup.
Photodegradation - Protect the solution from light by using amber vials or wrapping the container in foil. - Conduct experiments under low-light conditions.
Thermal Degradation - Perform experiments at a lower temperature. - If heating is necessary, minimize the duration of heat exposure.
Issue 2: Inconsistent Results in Thiazole Stability Assays
Potential Cause Troubleshooting Steps
Variable Storage Conditions - Ensure all samples are stored under identical and controlled conditions (temperature, humidity, light exposure). - Use a calibrated stability chamber for long-term studies.
Inconsistent Sample Preparation - Standardize the sample preparation protocol, including solvent type, concentration, and mixing time. - Ensure complete dissolution of the compound.
Analytical Method Variability - Validate the analytical method (e.g., HPLC) for specificity, linearity, accuracy, and precision according to ICH guidelines.[17][18] - Use a stable internal standard to account for variations in injection volume or detector response.
Contamination - Use high-purity solvents and reagents. - Thoroughly clean all glassware and equipment before use.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Selected Thiazole-Containing Drugs

Drug Stress Condition Degradation (%) Key Degradation Products Reference
Ritonavir Acid Hydrolysis (0.1 M HCl, 70°C, 1h)SignificantHydrolysis of carbamate and urea linkages[1][19]
Alkaline Hydrolysis (0.1 M NaOH, 70°C, 0.5h)SignificantHydrolysis of carbamate and urea linkages[1][19]
Oxidative (30% H₂O₂, 70°C, 0.5h)SignificantN/A[19]
Photolytic (Daylight, 4h)ModerateN/A[19]
Sulfathiazole Fenton Oxidation (Fe(II)/H₂O₂)~90% (8 min)Acetic, maleic, succinic, and oxamic acids[7][8][9]
Photo-Fenton Oxidation~90% (8 min)Acetic, maleic, succinic, oxamic, and oxalic acids[7][8][9]
Thiamine (Vitamin B1) Thermal (Aqueous solution, 121.1°C)Varies with pHComplex mixture of heterocyclic compounds[11][14]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Thiazole Compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After heating, cool the solution and neutralize it with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for a specified period. After heating, cool the solution and neutralize it with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified period.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, heat a solution of the compound under reflux.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method. An example of a starting HPLC method could be a C18 column with a mobile phase of acetonitrile and water with a phosphate or formate buffer.[2]

  • For identification of degradation products, use LC-MS/MS to obtain mass-to-charge ratios and fragmentation patterns.[10][17]

Protocol 2: HPLC Method for Analysis of Thiazole Degradation Products

This protocol provides a general starting point for developing an HPLC method for separating a thiazole compound from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from various degradation products. A typical mobile phase could be a mixture of:

    • Solvent A: Water with 0.1% formic acid or a phosphate buffer.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over time to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Select a wavelength where the parent compound and potential degradation products have significant absorbance. A PDA detector is useful for this purpose.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[18]

Visualizations

cluster_troubleshooting Troubleshooting Workflow: Unexpected Peaks in Chromatogram start Unexpected Peak(s) Observed check_purity Check Purity of Starting Material start->check_purity pure Starting Material is Pure check_purity->pure Yes impure Starting Material is Impure check_purity->impure No forced_degradation Perform Systematic Forced Degradation Study pure->forced_degradation purify Purify Starting Material impure->purify purify->start identify_degradants Identify Degradation Products (LC-MS/MS) forced_degradation->identify_degradants Degradation Observed no_correlation No Correlation forced_degradation->no_correlation No Degradation correlate_peaks Correlate with Unexpected Peaks identify_degradants->correlate_peaks correlate_peaks->no_correlation No Correlation conclusion Peak Identified as Degradant or Contaminant correlate_peaks->conclusion Correlation Found check_contamination Investigate Contamination (Solvents, Reagents, Glassware) no_correlation->check_contamination check_contamination->conclusion

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

cluster_photodegradation Proposed Photodegradation Pathway of a Phenyl-Substituted Thiazole thiazole Phenyl-Thiazole Derivative cycloaddition [4+2] Diels-Alder Cycloaddition thiazole->cycloaddition singlet_oxygen Singlet Oxygen (¹O₂) singlet_oxygen->cycloaddition light Light (hν) light->singlet_oxygen Photosensitizer endoperoxide Unstable Endoperoxide Intermediate cycloaddition->endoperoxide rearrangement Rearrangement endoperoxide->rearrangement degradation_product Degradation Product (e.g., Amide) rearrangement->degradation_product

Caption: A generalized photodegradation pathway for some thiazole derivatives.

cluster_forced_degradation_workflow Experimental Workflow for Forced Degradation Study start Prepare Stock Solution of Thiazole Compound stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation photolysis Photolysis stress_conditions->photolysis thermal Thermal stress_conditions->thermal sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data_evaluation Evaluate Data and Identify Degradants analysis->data_evaluation

Caption: Workflow for a forced degradation study of a thiazole compound.

References

Technical Support Center: (4-methylthiazol-2-yl)methanol - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-methylthiazol-2-yl)methanol. The information is designed to help you identify and remove impurities effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The most common impurities are typically related to the synthetic route used. For the common Hantzsch thiazole synthesis, potential impurities include:

  • Unreacted Starting Materials: Such as thioacetamide and 1-chloroacetone.

  • Byproducts: Formation of isomeric thiazoles or over-alkylation products.

  • Reagents and Solvents: Residual acids, bases, or solvents used in the synthesis and workup.

  • Degradation Products: The hydroxymethyl group can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.

Q2: What is the best initial approach to purify crude this compound?

A2: The choice of purification method depends on the physical state of your crude product and the nature of the impurities. A good starting point is often recrystallization if the product is a solid. If it is an oil or if recrystallization is ineffective, column chromatography is a versatile alternative. For volatile impurities, distillation under reduced pressure may be suitable.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for detecting and quantifying impurities.

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the desired product and identifying impurities by their characteristic signals. Quantitative NMR (qNMR) can be used to determine the absolute purity.[1]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS) or HPLC (LC-MS) to identify impurities based on their mass-to-charge ratio.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of your compound is lower than the boiling point of the chosen solvent, or the solution is too concentrated.

  • Solution:

    • Try a lower-boiling point solvent or a solvent mixture.

    • Add a small amount of a "poor" solvent (an anti-solvent) dropwise to the hot solution until turbidity appears, then add a few drops of the "good" solvent to redissolve and allow to cool slowly.[1]

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.

    • If available, add a seed crystal of pure this compound.

Column Chromatography Issues

Problem: Poor separation of the desired compound from an impurity.

  • Possible Cause: The polarity of the eluent is not optimal.

  • Solution:

    • Systematically adjust the solvent system polarity. For thiazole derivatives, a mixture of hexane and ethyl acetate is a common starting point.[2]

    • If the spots on a TLC plate are too high (Rf > 0.5), decrease the eluent polarity. If they are too low (Rf < 0.1), increase the eluent polarity.[2]

    • Consider using a different stationary phase, such as alumina, if your compound is unstable on silica gel.[1]

Data Presentation

Table 1: Suggested Starting Conditions for Purification Techniques

Purification TechniqueKey ParametersRecommended Starting Point
Recrystallization SolventTry polar protic solvents like isopropanol or ethanol, or a mixture of ethyl acetate and hexane.
Column Chromatography Stationary PhaseSilica gel (60 Å, 230-400 mesh)
Mobile PhaseGradient elution starting with 100% hexane, gradually increasing the proportion of ethyl acetate.
Distillation PressureReduced pressure (vacuum) to lower the boiling point and prevent degradation.

Experimental Protocols

Protocol 1: Impurity Identification by HPLC

This protocol provides a general method for the analysis of this compound. Optimization may be required.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • Formic acid or phosphoric acid.

  • Methodology:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or the λmax of the compound).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of your sample in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

G cluster_0 Impurity Identification Workflow start Crude Sample analysis Perform HPLC and NMR Analysis start->analysis impurities_identified Impurities Identified? analysis->impurities_identified select_purification Select Purification Method impurities_identified->select_purification Yes end Pure Compound impurities_identified->end No select_purification->end

Caption: A workflow for identifying impurities and selecting a suitable purification method.

G cluster_1 Purification Decision Tree start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No is_pure Is the product pure? recrystallization->is_pure is_pure->column_chromatography No end Pure Product is_pure->end Yes column_chromatography->end

References

Challenges in the scale-up of (4-methylthiazol-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-methylthiazol-2-yl)methanol, with a focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue ID Problem Potential Causes Recommended Actions
SY-YLD-001 Low overall yield - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature or time. - Inefficient purification.- Monitor reaction progress using TLC or HPLC to ensure completion. - Consider inert atmosphere (e.g., nitrogen, argon) to prevent degradation. - Optimize reaction temperature and time through small-scale experiments. - Evaluate alternative purification methods (e.g., column chromatography with different stationary/mobile phases, recrystallization from different solvents).
SY-IMP-001 Presence of unreacted starting materials - Insufficient reaction time. - Low reaction temperature. - Poor mixing/agitation in the reactor. - Catalyst deactivation.- Increase reaction time and monitor by TLC/HPLC. - Gradually increase reaction temperature in small increments. - Ensure adequate agitation, especially in larger reactors. - If using a catalyst, consider adding a fresh batch or using a higher loading.
SY-IMP-002 Formation of over-reduced byproducts (e.g., 2,4-dimethylthiazole) - Use of an overly reactive reducing agent. - Excessive amount of reducing agent. - Prolonged reaction time after substrate consumption.- Switch to a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄). - Perform a titration of the starting material to determine the stoichiometric amount of reducing agent required. - Quench the reaction promptly after the complete consumption of the starting material.
SY-PUR-001 Difficulty in removing polar impurities - Impurities may have similar polarity to the product. - Co-elution during column chromatography.- Employ an acidic wash (e.g., dilute HCl) during workup to protonate and extract basic impurities into the aqueous layer. - Utilize a different stationary phase for chromatography (e.g., alumina instead of silica gel). - Consider derivatization of the impurity to alter its polarity before purification.
SC-RXN-001 Exothermic reaction leading to temperature control issues - Rapid addition of reagents. - Inadequate cooling capacity of the reactor.- Add reagents dropwise or in portions, monitoring the internal temperature closely. - Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale. - Consider using a solvent with a higher boiling point to help dissipate heat.
SC-MIX-001 Inconsistent results between batches - Non-homogeneity of the reaction mixture. - Variations in raw material quality.- Improve agitation efficiency; for larger vessels, consider baffles or different impeller designs. - Qualify all raw materials before use to ensure they meet required specifications.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A common approach involves the reduction of a suitable precursor such as 4-methylthiazole-2-carboxylic acid or its corresponding ester. The choice of reducing agent is critical to avoid over-reduction or side reactions.

Q2: How can I monitor the progress of the reaction during scale-up?

A2: For real-time monitoring, High-Performance Liquid Chromatography (HPLC) is recommended. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks. It is advisable to develop and validate an analytical method before proceeding with scale-up.

Q3: What are the critical process parameters to control during the scale-up of the reduction step?

A3: The most critical parameters are temperature, rate of addition of the reducing agent, and agitation. Poor control of these parameters can lead to the formation of impurities and inconsistent yields.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes. Thiazole-containing compounds can be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with reducing agents like lithium aluminum hydride, extreme caution must be exercised due to their reactivity with moisture.

Experimental Protocols

Protocol 1: Reduction of 4-Methylthiazole-2-carboxylic acid ethyl ester

This protocol describes a general procedure for the reduction of the ethyl ester of 4-methylthiazole-2-carboxylic acid to this compound.

  • Preparation: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with a solution of 4-methylthiazole-2-carboxylic acid ethyl ester in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF). The flask is cooled in an ice-salt bath.

  • Reduction: A solution of a suitable reducing agent (e.g., lithium aluminum hydride in THF) is added dropwise from the dropping funnel, maintaining the internal temperature below 5 °C.

  • Monitoring: The reaction progress is monitored by TLC or HPLC until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, all while maintaining a low temperature.

  • Workup: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Impurity Detected Start->Impurity ReactionStall Reaction Stalled Start->ReactionStall CheckCompletion Check Reaction Completion (TLC/HPLC) LowYield->CheckCompletion IdentifyImpurity Identify Impurity (NMR/MS) Impurity->IdentifyImpurity CheckReagents Check Reagent Quality/Stoichiometry ReactionStall->CheckReagents CheckCatalyst Check Catalyst Activity ReactionStall->CheckCatalyst Incomplete Incomplete CheckCompletion->Incomplete No Complete Complete CheckCompletion->Complete Yes IncreaseTimeTemp Increase Reaction Time/Temp Incomplete->IncreaseTimeTemp Incomplete->CheckReagents PurificationIssue Purification Issue Complete->PurificationIssue OptimizePurification Optimize Purification Method PurificationIssue->OptimizePurification SideReaction Side Reaction IdentifyImpurity->SideReaction StartingMaterial Unreacted Starting Material IdentifyImpurity->StartingMaterial ModifyConditions Modify Reaction Conditions SideReaction->ModifyConditions StartingMaterial->IncreaseTimeTemp G Start Start: Starting Material (Ester/Acid) ReactionSetup Reaction Setup (Inert Atmosphere, Cooling) Start->ReactionSetup ReagentAddition Slow Addition of Reducing Agent ReactionSetup->ReagentAddition ReactionMonitoring Monitor Progress (TLC/HPLC) ReagentAddition->ReactionMonitoring Workup Reaction Quench & Aqueous Workup ReactionMonitoring->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification FinalProduct Final Product: this compound Purification->FinalProduct

Incomplete oxidation in benzothiazole synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzothiazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to incomplete oxidation during your experiments.

Troubleshooting Guide

Issue: Low yield of benzothiazole product due to suspected incomplete oxidation.

Question: My reaction is resulting in a low yield of the desired benzothiazole. I believe incomplete oxidation of the benzothiazoline intermediate is the problem. What are the common causes and how can I troubleshoot this?

Answer:

Incomplete oxidation is a common bottleneck in benzothiazole synthesis, where the reaction stalls at the benzothiazoline intermediate, preventing the formation of the final aromatic product.[1][2] This issue can arise from several factors related to your reagents and reaction conditions. A systematic approach is the best way to diagnose and solve the problem.

Potential Causes:

  • Insufficient Oxidant: The chosen oxidizing agent may be too weak, or the amount used may be insufficient to drive the reaction to completion.[2]

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the efficiency of the oxidation step.[3]

  • Starting Material Purity: The presence of impurities in the 2-aminothiophenol starting material, particularly oxidized species, can lead to side reactions and lower yields.[2]

  • Steric Hindrance: Bulky substituents on the starting materials can sometimes hinder the final aromatization step.[2]

Troubleshooting Workflow:

The following diagram outlines a logical workflow to diagnose and resolve issues of incomplete oxidation.

TroubleshootingWorkflow start Start: Low Benzothiazole Yield check_oxidant 1. Evaluate Oxidizing Agent start->check_oxidant check_conditions 2. Optimize Reaction Conditions check_oxidant->check_conditions If oxidant is appropriate sub_oxidant1 Insufficient strength or stoichiometry? check_oxidant->sub_oxidant1 check_substrate 3. Verify Substrate Purity check_conditions->check_substrate If conditions are optimal sub_conditions1 Incorrect temperature, time, or solvent? check_conditions->sub_conditions1 solution Solution: Improved Yield check_substrate->solution If substrate is pure sub_substrate1 2-Aminothiophenol impure? check_substrate->sub_substrate1 sub_oxidant2 Action: Increase equivalents or switch to a stronger oxidant. Screen alternatives. sub_oxidant1->sub_oxidant2 sub_conditions2 Action: Systematically vary T & t. Consider microwave -assisted synthesis. sub_conditions1->sub_conditions2 sub_substrate2 Action: Use freshly purified (distilled or recrystallized) starting material. sub_substrate1->sub_substrate2 ExperimentalProtocol start Start step1 1. Dissolve 2-aminothiophenol and aldehyde in ethanol start->step1 step2 2. Add H₂O₂ step1->step2 step3 3. Add conc. HCl dropwise step2->step3 step4 4. Stir at Room Temperature step3->step4 step5 5. Monitor by TLC step4->step5 step6 Reaction Complete? step5->step6 step6->step5 No step7 7. Quench in Ice Water step6->step7 Yes step8 8. Filter Product step7->step8 step9 9. Purify (Recrystallization) step8->step9 end End step9->end ProblemIdentification start Low Product Yield analyze_crude Analyze Crude Mixture (TLC, MS, NMR) start->analyze_crude intermediate_present Is Benzothiazoline Intermediate Detected? analyze_crude->intermediate_present oxidation_issue Root Cause: Incomplete Oxidation intermediate_present->oxidation_issue Yes condensation_issue Root Cause: Failed Condensation intermediate_present->condensation_issue No (Unreacted Starting Material) troubleshoot_oxidation Action: See Troubleshooting Guide (Focus on Oxidant & Conditions) oxidation_issue->troubleshoot_oxidation troubleshoot_condensation Action: Optimize Condensation Step (e.g., catalyst, water removal) condensation_issue->troubleshoot_condensation

References

Technical Support Center: Refining Purification Techniques for Polar Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for polar thiazole derivatives?

The primary methods for purifying polar thiazole derivatives are column chromatography, recrystallization, and fractional distillation under reduced pressure.[1] The selection of the most appropriate technique depends on the physical state of the crude product, the nature of the impurities, and the quantity of material to be purified.[1]

Q2: What are the typical impurities found in crude polar thiazole derivatives?

Impurities often originate from starting materials, side reactions, or product degradation.[1] For instance, in a Hantzsch thiazole synthesis, unreacted α-haloketones and thioamides may be present.[1] The thiazole ring is generally stable; however, substituents can be sensitive to strong acidic or basic conditions, or excessive heat, leading to degradation products.[1]

Q3: How can I choose an appropriate solvent system for column chromatography of my polar thiazole derivative?

A good starting point is to perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. For polar compounds, common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[2][3][4][5] For thiazole derivatives with basic amine groups that show poor separation, a mobile phase containing a small percentage of ammonia in methanol mixed with dichloromethane can be effective.[2][3][5]

Q4: My polar thiazole derivative is not retained on a C18 reverse-phase column. What are my options?

When highly polar compounds elute in the solvent front during reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[6] HILIC uses a polar stationary phase, such as silica, with a mobile phase consisting of a high concentration of a water-miscible organic solvent like acetonitrile and a smaller amount of water.[6][7] This technique is particularly effective for separating polar compounds that are poorly retained in reverse-phase mode.[6][8]

Q5: What are some recommended solvents for recrystallizing polar thiazole derivatives?

For polar thiazole derivatives, polar protic solvents such as ethanol and methanol are often good starting points for recrystallization.[9] Common solvent pairs that can be effective include ethanol/water, acetone/water, and ethyl acetate/hexane.[1][10] It is always recommended to perform small-scale solubility tests to identify the ideal solvent or solvent system for your specific compound.[9]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound does not move from the baseline The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, consider using a methanol/dichloromethane system. A gradient of 0-10% methanol in dichloromethane is often effective.[2][3][4][5] For basic thiazoles, adding a small amount of triethylamine (1-3%) to the eluent can help to neutralize the acidic silica gel.[3]
Poor separation of the product from impurities The chosen solvent system has poor selectivity.Try a different solvent system. If using ethyl acetate/hexane, consider switching to methanol/dichloromethane or vice versa.[2][3][4][5] Optimizing the gradient elution can also improve separation. For challenging separations, consider using a different stationary phase like alumina (for basic compounds) or reverse-phase silica.[3]
Product streaks on the TLC/column The compound is interacting strongly with the stationary phase (common for amines). The sample is overloaded.Add a small amount of a competitive base, like triethylamine or a few drops of ammonium hydroxide, to the eluent.[3] Ensure the sample is loaded onto the column in a minimal amount of solvent and that the total sample weight is appropriate for the column size.
No compound is recovered from the column The compound may have decomposed on the silica gel. The compound is too polar and did not elute with the chosen solvent system.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina.[3] If the compound is very polar, a highly polar eluent such as 10% methanol in dichloromethane with a small amount of ammonium hydroxide may be necessary.[2][3][5] Alternatively, switch to reverse-phase chromatography or HILIC.[6][11]
Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool very slowly.[1] Insulating the flask can help. Use a solvent with a lower boiling point.[9]
No crystals form upon cooling The solution is not saturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the pure compound.[1]
Low recovery of the purified product The compound has significant solubility in the cold solvent. Too much solvent was used during dissolution or washing.Ensure the solution is cooled sufficiently, for example, in an ice bath, to maximize crystal formation.[1] Use the minimum amount of hot solvent required to fully dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Crystals are colored or appear impure The impurity is co-crystallizing with the product or is adsorbed onto the crystal surface.Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before the hot filtration step.[12] A second recrystallization using a different solvent system may be necessary.[9]

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Solvent System Selection: Determine the optimal eluent by running TLC plates with different solvent systems. A good starting point for polar thiazole derivatives is a mixture of ethyl acetate and hexane or methanol and dichloromethane.[2][3][4][5][13]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) or allow it to flow by gravity. A gradient elution, where the polarity of the solvent is gradually increased, is often effective for separating compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For polar thiazoles, ethanol, methanol, or mixtures like ethanol/water are good candidates.[9][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary.[9][12]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[12]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry or dry in a vacuum oven.[1]

Example: Recrystallization of N-(thiazol-2-yl)acetamide The crude product can be recrystallized from ethyl acetate to yield pure single crystals.[14]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Polar Thiazole Derivatives

Stationary PhaseSolvent System (Eluent)Target Compound CharacteristicsReference(s)
Silica GelEthyl Acetate / Hexane (Gradient)Moderately polar thiazoles[2][3][4][5][13]
Silica GelMethanol / Dichloromethane (Gradient)Highly polar thiazoles[2][3][4][5]
Silica Gel10% Ammonia in Methanol / DichloromethaneBasic/Amine-containing polar thiazoles[2][3][5]
C18 Reverse PhaseWater / Methanol or Water / Acetonitrile (Gradient)Polar thiazoles soluble in aqueous-organic mixtures[11][15][16][17]
Silica or other polar phase (HILIC)Acetonitrile / Water (Gradient)Very polar thiazoles not retained by reverse phase[6][7][8][18][19]

Table 2: Common Solvents for Recrystallization of Polar Thiazole Derivatives

Solvent(s)CommentsReference(s)
EthanolGood general-purpose polar protic solvent.[9][12]
MethanolAnother effective polar protic solvent.[9][12]
Ethanol / WaterA common and effective solvent pair for adjusting polarity.[1][10]
Acetone / WaterUseful for moderately polar compounds.[1][10]
Ethyl Acetate / HexaneA good solvent/anti-solvent pair for a range of polarities.[1][10]
Ethyl AcetateCan be used as a single solvent for some derivatives.[14]

Visualizations

Purification_Workflow Crude Crude Polar Thiazole Derivative IsSolid Is the crude product a solid? Crude->IsSolid Distill Fractional Distillation Crude->Distill If liquid and boiling points differ significantly from impurities Column Column Chromatography IsSolid->Column No Recrystallize Recrystallization IsSolid->Recrystallize Yes PureLiquid Pure Liquid Product Column->PureLiquid IsSolid2 IsSolid2 Column->IsSolid2 Is the purified product a solid? PureSolid Pure Solid Product Recrystallize->PureSolid Distill->PureLiquid IsSolid2->Recrystallize Yes IsSolid2->PureLiquid No Troubleshooting_Chromatography Start Column Chromatography Issue Problem What is the issue? Start->Problem NoMove Compound at baseline Problem->NoMove No movement PoorSep Poor separation Problem->PoorSep Co-elution Streaking Streaking Problem->Streaking Tailing NoRecovery No recovery Problem->NoRecovery Compound lost Sol1 Increase eluent polarity (e.g., add MeOH to DCM) NoMove->Sol1 Sol2 Change solvent system (e.g., EtOAc/Hex to DCM/MeOH) PoorSep->Sol2 Sol3 Add triethylamine to eluent Streaking->Sol3 Sol4 Check stability on silica TLC Consider alumina or RP/HILIC NoRecovery->Sol4

References

Validation & Comparative

Comparative analysis of thiazole synthesis methods (Hantzsch vs. Cook-Heilbron)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of the thiazole ring, a key scaffold in many pharmaceuticals, is a critical process. Two of the most established methods for this synthesis are the Hantzsch and the Cook-Heilbron reactions. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route for a given application.

Introduction to Thiazole Synthesis Methods

The Hantzsch thiazole synthesis , first described in 1887, is a versatile and widely used method that involves the condensation reaction between an α-haloketone and a thioamide.[1] This reaction is known for its reliability and broad substrate scope, typically affording good to excellent yields.[2]

The Cook-Heilbron thiazole synthesis , discovered in 1947, provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[3] This method is particularly valued for its mild reaction conditions.[3][4]

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for representative examples of the Hantzsch and Cook-Heilbron thiazole syntheses.

ParameterHantzsch Synthesis (2,4-Dimethylthiazole)Cook-Heilbron Synthesis (5-Amino-2-mercaptothiazole)
Starting Materials Chloroacetone, ThioacetamideAminoacetonitrile, Carbon Disulfide
Typical Yield 41-45%[5]Moderate to Good (50-80%)[2]
Reaction Time ~1.5 hours (including reflux)[5]1 - 5 hours[2]
Reaction Temperature Reflux[5]Room Temperature[3]

Reaction Workflows

The logical flow of each synthesis method can be visualized as follows:

Hantzsch_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_product Product A α-Haloketone C Condensation & Cyclization A->C B Thioamide B->C D Thiazole Derivative C->D

Hantzsch Synthesis Workflow

Cook_Heilbron_Workflow cluster_start_ch Starting Materials cluster_process_ch Reaction Process cluster_product_ch Product A_ch α-Aminonitrile C_ch Nucleophilic Attack & Cyclization A_ch->C_ch B_ch Carbon Disulfide / Dithioacid B_ch->C_ch D_ch 5-Aminothiazole Derivative C_ch->D_ch

Cook-Heilbron Synthesis Workflow

Detailed Experimental Protocols

Hantzsch Synthesis of 2,4-Dimethylthiazole

This protocol is adapted from a literature procedure.[5][6]

Materials:

  • Acetamide (300 g, 5.08 moles)

  • Phosphorus pentasulfide (200 g, 0.9 mole)

  • Chloroacetone (400 ml, 4.97 moles)

  • Dry benzene (350 ml total)

  • Water

  • 5 N Sodium hydroxide or potassium hydroxide

  • Ether

Procedure:

  • In a 2-liter round-bottomed flask equipped with a reflux condenser, place 200 ml of dry benzene.

  • Quickly prepare a mixture of 300 g of finely divided acetamide and 200 g of powdered phosphorus pentasulfide and transfer it immediately to the flask.

  • Add 20 ml of a mixture of 400 ml of chloroacetone and 150 ml of dry benzene to the flask.

  • Carefully heat the mixture in a water bath to initiate the exothermic reaction. Once started, remove the water bath.

  • Gradually add the remainder of the chloroacetone-benzene mixture through the reflux condenser.

  • After the addition is complete and the reaction subsides, reflux the mixture on a water bath for 30 minutes.

  • Add approximately 750 ml of water to the mixture with shaking and allow it to stand for 30 minutes.

  • Transfer the mixture to a separatory funnel and discard the upper reddish benzene layer.

  • Make the lower aqueous layer alkaline with 5 N sodium hydroxide or potassium hydroxide.

  • Extract the separated crude thiazole with five 120-ml portions of ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate and filter.

  • Remove the ether by distillation from a steam bath.

  • Fractionally distill the residual oil at atmospheric pressure, collecting the fraction boiling at 140–150°C.

  • Redistill the collected fraction to obtain 2,4-dimethylthiazole (boiling point 143–145°C). The expected yield is 210–230 g (41–45%).[5]

Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This is a general protocol based on the reaction of an α-aminonitrile with carbon disulfide.[3][7]

Materials:

  • Aminoacetonitrile

  • Carbon disulfide

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve aminoacetonitrile in a suitable solvent such as ethanol in a reaction flask.

  • Add carbon disulfide to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically carried out under mild and neutral conditions.[7]

  • The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, the 5-amino-2-mercaptothiazole product can be isolated. The workup procedure may involve removal of the solvent under reduced pressure and purification of the crude product by recrystallization or column chromatography.

Concluding Remarks

The choice between the Hantzsch and Cook-Heilbron synthesis methods depends largely on the desired substitution pattern of the target thiazole. The Hantzsch synthesis offers a robust and versatile route to a wide variety of thiazole derivatives and is often the method of choice for general thiazole synthesis. In contrast, the Cook-Heilbron synthesis is specifically tailored for the preparation of 5-aminothiazoles and is advantageous when this functionality is desired, particularly due to its mild reaction conditions. Researchers should consider the availability of starting materials, desired substitution patterns, and reaction conditions when selecting the appropriate method for their specific synthetic goals.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of (4-methylthiazol-2-yl)methanol against structurally related thiazole derivatives, providing researchers, scientists, and drug development professionals with essential data for compound identification and characterization.

This guide offers an objective comparison of the spectroscopic profiles of this compound with 4-methylthiazole and 2-acetyl-4-methylthiazole. Through a presentation of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, this document aims to elucidate the structural nuances and substituent effects within this important class of heterocyclic compounds. Due to the limited availability of direct experimental data for this compound, this guide utilizes predicted spectroscopic values for this compound, a common practice in such comparative analyses.

Structural Comparison of Analyzed Compounds

The structural relationship between this compound and the selected related compounds is pivotal for understanding their differing spectroscopic signatures. The presence of a hydroxymethyl group at the 2-position in the primary compound, versus a hydrogen or an acetyl group in the comparators, significantly influences the electronic environment and, consequently, the spectral readouts.

Caption: Chemical structures of the compared thiazole derivatives.

Spectroscopic Data Summary

The following tables provide a comparative overview of the key spectroscopic data for this compound and the selected related compounds.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: As specified in citations.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)
This compound -CH₃~2.4
-CH₂-~4.8
-OHVariable
Thiazole H-5~6.9
4-methylthiazole -CH₃2.47
Thiazole H-28.64
Thiazole H-56.87
2-acetyl-4-methylthiazole -CH₃ (thiazole)~2.5
-C(=O)CH₃~2.7
Thiazole H-5~7.5
¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: As specified in citations.

CompoundCarbonPredicted/Experimental Chemical Shift (δ, ppm)
This compound -CH₃~17
-CH₂OH~60
Thiazole C-2~170
Thiazole C-4~150
Thiazole C-5~115
4-methylthiazole -CH₃16.77
Thiazole C-2152.14
Thiazole C-4153.49
Thiazole C-5113.11
2-acetyl-4-methylthiazole -CH₃ (thiazole)~17
-C(=O)CH₃~26
-C=O~190
Thiazole C-2~168
Thiazole C-4~155
Thiazole C-5~120
IR Spectroscopy Data
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound O-H stretch~3300 (broad)
C-H stretch (sp³)~2900
C=N stretch~1580
C-O stretch~1050
4-methylthiazole C-H stretch (sp²)~3100
C-H stretch (sp³)~2950
C=N stretch~1544
2-acetyl-4-methylthiazole C-H stretch (sp³)~2900
C=O stretch~1680
C=N stretch~1575
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 129.03112, 98, 71
4-methylthiazole 99.0172, 71, 58, 45
2-acetyl-4-methylthiazole 141.02126, 99, 85, 43

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum using a 300 or 400 MHz NMR spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (1024 or more) is typically required.[2] A wider spectral window is used, and broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing them directly on the ATR crystal.[3]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).[4]

  • Ionization: In the ion source, the sample molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).[4][5] EI often leads to characteristic fragmentation patterns.[4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[5]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[5]

Workflow for Spectroscopic Analysis

The logical progression for the spectroscopic analysis and structural elucidation of a compound like this compound involves a multi-faceted approach where each technique provides complementary information.

G Spectroscopic Analysis Workflow synthesis Compound Synthesis/ Isolation ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms ir Infrared (IR) Spectroscopy Identify Functional Groups synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework synthesis->nmr analysis Data Analysis & Comparison ms->analysis ir->analysis nmr->analysis structure Structure Elucidation/ Confirmation analysis->structure

Caption: A typical workflow for the spectroscopic identification of an organic compound.

References

A Comparative Guide to the Biological Activity of (4-methylthiazol-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of (4-methylthiazol-2-yl)methanol analogs, focusing on their anticancer and antimicrobial activities. The information presented is supported by experimental data from various studies, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound have emerged as a promising class of therapeutic agents, demonstrating significant potential in oncology and infectious disease research. This guide summarizes the available quantitative data on their biological activities, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and structure-activity relationships (SAR).

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activity of various this compound analogs and related thiazole derivatives against a range of cancer cell lines and microbial strains.

Table 1: Anticancer Activity of this compound Analogs and Related Thiazole Derivatives (IC₅₀ in µM)
Compound IDR Group ModificationCancer Cell LineIC₅₀ (µM)Reference
Series 1: 4-methylthiazole-2-amine derivatives
3aSmall electron-donating alkyl groupsK5623.523[1]
3cPhenyl-aromatic substitutionK5624.664[1]
6gSmall electron-donating alkyl groupsK5624.938[1]
6hPhenyl-aromatic substitutionK5625.004[1]
6iPhenyl-aromatic substitutionK5625.083[1]
Series 2: Thiazol-5(4H)-one derivatives
4f3,4,5-trimethoxy benzylideneHCT-1165.68[2]
HepG-22.89[2]
MCF-74.47[2]
5a4-methoxy benzylideneHCT-1166.43[2]
HepG-23.35[2]
MCF-74.51[2]
8f3,4,5-trimethoxy benzylideneHCT-1163.78[2]
HepG-24.54[2]
MCF-72.98[2]
8g4-methoxy benzylideneHCT-1164.87[2]
HepG-23.98[2]
MCF-73.21[2]
8k3,4-dimethoxy benzylideneHCT-1162.99[2]
HepG-23.43[2]
MCF-73.01[2]
Series 3: Thiazole-naphthalene derivatives
5b4-ethoxy phenyl at C2, free amine at C4MCF-70.48[3]
A5490.97[3]

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of this compound Analogs and Related Thiazole Derivatives (MIC in µg/mL)
Compound IDR Group ModificationBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Series 1: 4-methylthiazole-(benz)azole derivatives
3dBenzimidazole moietyE. coli>125C. parapsilosis15.63[4]
4fNaphthoquinone-fusedE. coli<0.97C. albicans>125[5]
4iNaphthoquinone-fusedE. coli<0.97C. albicans>125[5]
Series 2: 1,3-Thiazole derivatives
124-hydroxyphenyl at C2S. aureus125-150A. niger125-150[6]
E. coli125-150[6]
13Benzo[d]thiazole derivativeS. aureus50-75A. niger50-75[6]
E. coli50-75[6]
14Benzo[d]thiazole derivativeS. aureus50-75A. niger50-75[6]
E. coli50-75[6]
Series 3: Thiazole Schiff bases
162-phenylacetamidoE. coli1.56-6.25[7]
P. aeruginosa1.56-6.25[7]
B. subtilis1.56-6.25[7]
S. aureus1.56-6.25[7]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effects of the test compounds on cancer cell lines and to calculate the IC₅₀ values.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Serial twofold dilutions of the test compounds are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow relevant to the biological activity of this compound analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies start Starting Materials (e.g., 4-methyl-2-aminothiazole) synthesis Chemical Synthesis (e.g., Hantzsch synthesis) start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) characterization->antimicrobial enzyme Enzyme Inhibition Assays (VEGFR-2, Tubulin) anticancer->enzyme pathway Signaling Pathway Analysis (Western Blot) antimicrobial->pathway

Caption: Experimental workflow for the development and evaluation of this compound analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Thiazole This compound Analog Thiazole->RTK Inhibits Thiazole->PI3K Inhibits Tubulin Tubulin Thiazole->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Disruption leads to

Caption: Postulated signaling pathways affected by this compound analogs.

References

Comparing the efficacy of different catalysts in thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The continual evolution of synthetic methodologies, particularly in catalysis, offers researchers opportunities for process optimization, improved yields, and greener chemistry. This guide provides an objective comparison of the efficacy of various modern catalysts in thiazole synthesis, supported by experimental data and detailed protocols to inform catalyst selection for research and development.

Comparative Performance of Catalysts

The efficiency of a catalyst in thiazole synthesis is evaluated based on several key metrics, including product yield, reaction time, temperature, and catalyst loading. The following tables summarize the performance of different catalysts under optimized conditions.

Green and Biocatalysts
CatalystReactantsSolventTemperature (°C)TimeYield (%)Key Advantages
Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) [1][2]2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides / 2-bromo-1-arylethan-1-onesEthanol3516-25 min89-94Eco-friendly, reusable, mild conditions, high yields.[1][2]
Chitosan (Cs) [1][2]2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides / 2-bromo-1-arylethan-1-onesEthanol3530-45 min80-87Biocatalyst, but less effective than TCsSB.[1][2]
Heterogeneous and Nanoparticle Catalysts
CatalystReactantsSolventTemperature (°C)TimeYield (%)Key Advantages
Silica Supported Tungstosilicic Acid [3]3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydesEthanol/Water (1:1)651.5-2.5 h79-90Reusable, efficient under conventional heating and ultrasound.[3]
NiFe2O4 Nanoparticles [4][5]α-halo carbonyl compound, thiosemicarbazide, various anhydridesEthanol/Water (1:1)7545-60 minHighMagnetically recoverable, reusable, green solvent system.[4][5]
Homogeneous and Ionic Liquid Catalysts
Catalyst/MediumReactantsTemperature (°C)TimeYield (%)Key Advantages
Ionic Liquid [bmim]Br [6]α-amino acid, aroylisothiocyanate, bromo-functionalized ketoneNot specifiedNot specifiedNot specifiedGreener solvent, potential for recyclability.[6]
Copper(I) iodide [7]Oximes, anhydrides, KSCN12024 hup to 85Utilizes readily available starting materials.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

Protocol 1: Thiazole Synthesis using Terephthalohydrazide Chitosan Schiff's Base Hydrogel (TCsSB) under Ultrasonic Irradiation[1][2]
  • Reactant Mixture: In a suitable reaction vessel, combine 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide (1 mmol), the appropriate hydrazonoyl chloride or 2-bromo-1-arylethan-1-one (1 mmol), and TCsSB catalyst (15 wt%) in ethanol.

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic water bath and irradiate at 35°C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 16-25 minutes), filter the reaction mixture to recover the catalyst.

  • Isolation: Evaporate the solvent from the filtrate and purify the crude product by recrystallization from a suitable solvent.

Protocol 2: One-Pot Synthesis of Hantzsch Thiazole Derivatives using Silica Supported Tungstosilicic Acid[3]
  • Reactant Mixture: To a mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and a substituted benzaldehyde (1 mmol) in an ethanol/water (1:1, v/v) solvent system, add a catalytic amount of silica-supported tungstosilicic acid.

  • Reaction Conditions:

    • Conventional Heating: Heat the mixture at 65°C.

    • Ultrasonic Irradiation: Subject the mixture to ultrasonic irradiation at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Catalyst Recovery: After completion, recover the catalyst by simple filtration.

  • Product Isolation: Isolate the product from the filtrate. The catalyst can be washed, dried, and reused.

Protocol 3: Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by NiFe2O4 Nanoparticles[5]
  • Reactant Mixture: Combine an α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and a suitable anhydride (1 mmol) with NiFe2O4 nanoparticles (5 mg) in 5 mL of an ethanol:water (1:1) solvent system.

  • Heating: Heat the resulting mixture at 75°C for 45–60 minutes.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Filter the solid product, wash with water, dry, and purify by recrystallization from absolute ethanol. The catalyst can be recovered magnetically.

Reaction Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental procedures is crucial for understanding and implementing these synthetic methods.

Hantzsch_Thiazole_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification alpha-Haloketone alpha-Haloketone Mixing_and_Heating Mixing with Catalyst in Solvent and Heating/ Ultrasonic Irradiation alpha-Haloketone->Mixing_and_Heating Thioamide_or_Thiourea Thioamide_or_Thiourea Thioamide_or_Thiourea->Mixing_and_Heating Catalyst_Recovery Catalyst Recovery (Filtration/Magnetic) Mixing_and_Heating->Catalyst_Recovery Product_Isolation Product Isolation (Filtration/Evaporation) Catalyst_Recovery->Product_Isolation Purification Purification (Recrystallization) Product_Isolation->Purification Final_Thiazole_Product Final_Thiazole_Product Purification->Final_Thiazole_Product Characterization

Caption: Generalized workflow for catalyst-mediated Hantzsch thiazole synthesis.

Proposed_Mechanism_TCsSB Thioamide Thioamide (R-CS-NH2) Intermediate_A S-Alkylation Intermediate Thioamide->Intermediate_A Nucleophilic Attack (Catalyst Assisted) alpha_Haloketone α-Haloketone (R'-CO-CH2X) alpha_Haloketone->Intermediate_A Intermediate_B Cyclized Intermediate Intermediate_A->Intermediate_B Intramolecular Cyclization Thiazole_Product Thiazole Product Intermediate_B->Thiazole_Product Dehydration

Caption: Proposed mechanism for Hantzsch thiazole synthesis.

Conclusion

The choice of catalyst for thiazole synthesis significantly impacts reaction efficiency, environmental footprint, and cost-effectiveness. Biocatalysts like TCsSB and reusable heterogeneous catalysts such as silica-supported tungstosilicic acid and NiFe2O4 nanoparticles offer green, efficient, and high-yielding alternatives to traditional methods.[1][2][3][4][5] Ionic liquids also present a promising green alternative, acting as both solvent and catalyst.[6] The selection of an optimal catalyst will depend on the specific substrate, desired scale of reaction, and available resources. The data and protocols presented in this guide aim to provide a solid foundation for making informed decisions in the synthesis of novel thiazole derivatives.

References

Structure-Activity Relationship of 4-Methylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of 4-methylthiazole derivatives across different biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Antimicrobial Activity

4-Methylthiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The SAR studies in this area have highlighted the importance of substitutions at the C2 and C5 positions of the thiazole ring for modulating potency and spectrum of activity.

Data Presentation: Antimicrobial Activity of 4-Methylthiazole Derivatives
Compound IDR1-Substituent (at C2)R2-Substituent (at C5)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Reference
1a -(benz)azoleH<0.97 - 1251.95 - >1000>1000[1][2]
1b -NH-ArylH16.116.1>100[3]
1c -(pyrazol-4-yl)-methylylidenehydrazinylH10.0 - >254.1 - 5.1-
1d -(5-(furan-2-yl)-2-pyrazolin-1-yl)-thio-aryl0.5 - 80.5 - 8-
1e -NH-C(S)-NH-ArylH---
1f -(4-quinolin-3-yl)-azetidin-2-oneH5 - 105 - 10-

Note: The data presented is a summary from multiple sources and specific values can vary based on the full substitution pattern.

Anti-inflammatory Activity

The anti-inflammatory properties of 4-methylthiazole derivatives have been investigated, with a focus on their ability to inhibit key inflammatory mediators like nitric oxide (NO). The combination of the 4-methylthiazole core with other heterocyclic systems, such as dihydropyrazole, has yielded compounds with potent anti-inflammatory effects.

Data Presentation: Anti-inflammatory Activity of 4,5-Dihydropyrazole-Thiazole Derivatives
Compound IDAryl Substituent (at Pyrazole C3)Aryl Substituent (at Pyrazole C5)NO Inhibition IC50 (µM)Cell LineReference
E26 4-FluorophenylPhenyl10.5 ± 1.2RAW264.7[4]
Indomethacin --25.8 ± 2.1RAW264.7[4]
Dexamethasone --18.2 ± 1.5RAW264.7[4]

Kinase Inhibition

4-Methylthiazole derivatives have emerged as promising scaffolds for the development of kinase inhibitors, targeting enzymes such as Spleen Tyrosine Kinase (Syk), which is implicated in inflammatory diseases and hematological malignancies.

Data Presentation: Syk Kinase Inhibition
Compound IDGeneral StructureSyk Kinase Kᵢ (nM)Mast Cell Degranulation IC50 (µM)Reference
Lead Compound 2-phenylaminopyrimidine-4-thiazole500>10
Optimized Analog Modified 2-phenylaminopyrimidine-4-thiazole<10<1

Note: Specific structures of the lead and optimized compounds are often proprietary and not fully disclosed in the cited literature.

Experimental Protocols

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5][6][7]

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[5]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Griess Assay for Nitric Oxide (NO) Determination

This assay measures the concentration of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

  • Cell Culture: Macrophage cells (e.g., RAW264.7) are plated in a 24-well plate at a density of 5 x 10⁵ cells/well and allowed to adhere.[9]

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[9]

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[10][11]

  • Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540-550 nm using a microplate reader.[10][11]

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Syk Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor (test compound) or vehicle (5% DMSO), 2 µL of Syk enzyme, and 2 µL of a substrate/ATP mixture.[12]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[12]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent, which converts the newly formed ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Luminescence Measurement: Record the luminescence using a plate reader. The signal intensity is correlated with the amount of ADP produced and thus the kinase activity.[12]

Signaling Pathways and Experimental Workflows

Inhibition of DNA Gyrase by 4-Methylthiazole Derivatives

4-methylthiazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, making it a key antibacterial target.[13] These compounds often act by binding to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for enzyme function.[14]

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase (GyrA + GyrB) DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling ATP ATP ATP->DNA_Gyrase Binds to GyrB Replication DNA Replication DNA_Supercoiling->Replication 4_Methylthiazole 4-Methylthiazole Derivative Inhibition 4_Methylthiazole->Inhibition Inhibition->DNA_Gyrase Inhibits ATP binding

Caption: DNA Gyrase Inhibition by 4-Methylthiazole Derivatives.

MAPK Signaling Pathway Inhibition

Certain 4-methylthiazole derivatives have been shown to inhibit the p38 MAPK signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines like TNF-α.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors TNF_alpha TNF-α Production Transcription_Factors->TNF_alpha 4_Methylthiazole 4-Methylthiazole Derivative Inhibition 4_Methylthiazole->Inhibition Inhibition->p38_MAPK Inhibits

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Experimental Workflow for Antimicrobial MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a 4-methylthiazole derivative.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of 4-Methylthiazole Derivative Inoculation Inoculate Microtiter Plate Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Plate Visually Inspect for Growth Incubation->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Caption: Workflow for MIC Determination.

References

Cytotoxicity of (4-methylthiazol-2-yl)methanol Derivatives: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, derivatives of (4-methylthiazol-2-yl)methanol are emerging as a promising class of anticancer agents. This guide provides a comparative analysis of the cytotoxic effects of various this compound derivatives against several cancer cell lines, supported by experimental data from recent studies. The information presented herein is intended to aid researchers in the rational design and development of novel, more potent, and target-specific anticancer drug candidates.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of various 4-methylthiazole derivatives against a panel of human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
Series 1: Phenylthiazole Derivatives
N-(4-nitrophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4c)SKNMC (Neuroblastoma)10.8 ± 0.08[1]
N-(3-chlorophenyl)-2-(p-tolyl)thiazole-4-carboxamide (4d)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
Series 2: Bis-Thiazole Derivatives
1,4-Bis((5-(2-chlorophenylazo)-4-methylthiazol-2-ylidene)hydrazono)cyclohexane (5f)KF-28 (Ovarian)0.718 (72h)[2]
1,4-Bis((5-(phenylazo)-4-methylthiazol-2-ylidene)hydrazono)cyclohexane (5a)KF-28 (Ovarian)3.374 (72h)[2]
1,4-Bis((5-(2-chlorophenylazo)-4-methylthiazole-2-ylidene)hydrazono)cyclohexane (5f)A2780 (Ovarian)2.34 (72h)[2]
1,4-Bis((5-(4-chlorophenylazo)-4-methylthiazole-2-ylidene)hydrazono)cyclohexane (5g)A2780 (Ovarian)7.45 (72h)[2]
1,4-Bis((5-(phenylazo)-4-methylthiazole-2-ylidene)hydrazono)cyclohexane (5a)MDA-MB-231 (Breast)1.51 (72h)[2]
Series 3: Thiazolo[4,5-d]pyrimidine Derivatives
7-Chloro-3-phenyl-5-(trifluoromethyl)[3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)CCRF-CEM (Leukemia)Growth % -51.41[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)HL-60(TB) (Leukemia)Growth % -41.20[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)MOLT-4 (Leukemia)Growth % -27.71[4]
Series 4: Thiazole-based Chalcones
Thiazole Chalcone 2eOvar-3 (Ovarian)GI50 1.55 - 2.95
Thiazole Chalcone 2eMDA-MB-468 (Breast)GI50 1.55 - 2.95
Series 5: 4-methylcoumarin derivatives
7,8-dihydroxy-3-n-decyl-4-methylcoumarin (11)K562 (Leukemia)42.4[5]
7,8-dihydroxy-3-n-decyl-4-methylcoumarin (11)LS180 (Colon)25.2[5]
7,8-dihydroxy-3-n-decyl-4-methylcoumarin (11)MCF-7 (Breast)25.1[5]
6-bromo-4-bromomethyl-7-hydroxycoumarin (27)K562, LS180, MCF-732.7 - 45.8[5]

Experimental Protocols

The following section outlines a generalized protocol for the MTT cytotoxicity assay, a standard colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3][6][7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivative stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).[7] Filter-sterilize and store at -20°C, protected from light.

  • Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Determine the optimal cell seeding density to ensure a linear relationship between cell number and absorbance. A typical starting range is 1,000 to 100,000 cells per well.[7]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow cells to attach.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium from the stock solution. The final concentration of the solvent should be less than 0.5% to avoid solvent-induced cytotoxicity.[7]

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the various concentrations of the test compound to the respective wells in triplicate.

    • Include untreated control (medium only) and vehicle control (medium with the highest concentration of the solvent) wells.[7]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Incubation:

    • After the treatment period, carefully remove the medium containing the compound.

    • Add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

  • Solubilization:

    • Add 100 µL of the Solubilization solution into each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals. Alternatively, the plate can be wrapped in foil and placed on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used for background correction.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Signaling Pathways

Several studies indicate that 4-methylthiazole derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis.[8][9][10]

G cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Apoptosis Thiazole Derivative Thiazole Derivative Bax Bax Thiazole Derivative->Bax Bcl2 Bcl-2 Thiazole Derivative->Bcl2 MMP Disruption of MMP Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 4-methylthiazole derivatives.

This signaling cascade is often initiated by cellular stress induced by the thiazole derivative, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2.[2] This imbalance results in the disruption of the mitochondrial membrane potential (MMP), followed by the release of cytochrome c from the mitochondria into the cytoplasm.[8] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the biochemical and morphological changes characteristic of apoptosis.[8][9][10]

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with Thiazole Derivatives B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Value H->I

Caption: A typical workflow for determining the cytotoxicity of compounds using the MTT assay.

References

A Comparative Guide to Thiazole Synthesis: Benchmarking a Novel Copper-Catalyzed Method Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the thiazole core is a cornerstone of creating novel therapeutics. The thiazole motif is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals. Its synthesis has been a subject of extensive research, leading to various methodologies. This guide provides an objective comparison of a novel copper-catalyzed thiazole synthesis with traditional methods, namely the Hantzsch and Cook-Heilbron syntheses, alongside a microwave-assisted variation of the Hantzsch reaction. The performance of each method is evaluated based on experimental data for yield, reaction time, and conditions, offering a clear benchmark for selecting the optimal synthetic route.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data for the synthesis of representative thiazole derivatives using the four selected methods. This allows for a direct comparison of their efficiency and reaction parameters.

Table 1: Synthesis of 2,4-Disubstituted Thiazoles

MethodReactant 1Reactant 2ConditionsTimeYield (%)
Novel Copper-Catalyzed Acetophenone OximeAcetic Anhydride, KSCNCuI (10 mol%), Toluene, 120 °C24 h81
Hantzsch Synthesis (Conventional) 2-BromoacetophenoneThioacetamideEthanol, Reflux2 h90+
Hantzsch Synthesis (Microwave) 2-BromoacetophenoneThioacetamideMethanol, 90 °C, Microwave30 min95

Table 2: Synthesis of 5-Aminothiazoles

MethodReactant 1Reactant 2ConditionsTimeYield (%)
Cook-Heilbron Synthesis AminoacetonitrileDithiophenylacetic acidRoom TemperatureSeveral hoursHigh (not specified)

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below.

Novel Copper-Catalyzed Thiazole Synthesis from an Oxime

This protocol describes the synthesis of 2-methyl-4-phenylthiazole.

Materials:

  • Acetophenone oxime (1.0 mmol)

  • Acetic anhydride (2.0 mmol)

  • Potassium thiocyanate (KSCN) (2.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Toluene (5 mL)

Procedure:

  • A mixture of acetophenone oxime (1.0 mmol), acetic anhydride (2.0 mmol), potassium thiocyanate (2.0 mmol), and copper(I) iodide (0.1 mmol) in toluene (5 mL) is added to a sealed tube.

  • The reaction mixture is stirred at 120 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 2-methyl-4-phenylthiazole.

Established Protocol 1: Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol describes the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.

  • The collected solid is air-dried to yield 2-amino-4-phenylthiazole.

Established Protocol 2: Hantzsch Thiazole Synthesis (Microwave-Assisted)

This protocol describes a rapid synthesis of a substituted 2-aminothiazole.

Materials:

  • α-haloketone (1.0 mmol)

  • Thiourea derivative (1.0 mmol)

  • Methanol (2 mL)

Procedure:

  • In a specialized microwave test tube, combine the α-haloketone (1.0 mmol) and the thiourea derivative (1.0 mmol) in methanol (2 mL).

  • The tube is capped and subjected to microwave irradiation at 90 °C for 30 minutes under a pressure of 250 psi.

  • After cooling, the product precipitates and is isolated by filtration.

Established Protocol 3: Cook-Heilbron Thiazole Synthesis

This protocol describes the synthesis of 5-amino-2-benzylthiazole.[1]

Materials:

  • Aminoacetonitrile

  • Dithiophenylacetic acid

Procedure:

  • Dithiophenylacetic acid is reacted with aminoacetonitrile at room temperature.

  • The reaction proceeds under mild, aqueous conditions.

  • The product, 5-amino-2-benzylthiazole, is isolated after the reaction is complete. (Specific details on stoichiometry, reaction time, and workup are as per the original 1947 publication).

Comparative Workflow and Signaling Pathway Diagrams

To visualize the logical flow of the synthetic strategies, the following diagrams are provided.

G cluster_novel Novel Copper-Catalyzed Synthesis cluster_hantzsch Hantzsch Synthesis cluster_cook Cook-Heilbron Synthesis N1 Oxime + Anhydride + KSCN N3 Toluene, 120 °C, 24h N1->N3 N2 CuI Catalyst N2->N3 N4 Thiazole Derivative N3->N4 H1 α-Haloketone + Thioamide H2 Conventional Heating (Ethanol, Reflux, 2h) H1->H2 H3 Microwave Irradiation (Methanol, 90 °C, 30min) H1->H3 H4 Thiazole Derivative H2->H4 H3->H4 C1 α-Aminonitrile + Dithioacid/CS2 C2 Room Temperature, Aqueous C1->C2 C3 5-Aminothiazole C2->C3 G cluster_Cu_pathway Proposed Copper-Catalyzed Pathway cluster_Hantzsch_pathway Hantzsch Synthesis Pathway Cu1 Oxime + Ac₂O → Oxime Acetate Cu2 Cu(I) + Oxime Acetate → Intermediate A Cu1->Cu2 Cu3 Intermediate A + KSCN → Intermediate B Cu2->Cu3 Cu4 Intramolecular Cyclization Cu3->Cu4 Cu5 Aromatization → Thiazole Cu4->Cu5 H1 Thioamide + α-Haloketone H2 Nucleophilic Attack (S on C-α) H1->H2 H3 Intramolecular Cyclization (N on C=O) H2->H3 H4 Dehydration → Thiazole H3->H4

References

Lipophilicity in Action: A Comparative Guide to Biologically Active Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the lipophilicity of bioactive compounds is paramount. This guide provides a comparative analysis of the lipophilicity of various biologically active thiazole derivatives, supported by experimental data. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of activities, including antimicrobial and anticancer effects. [1][2] Lipophilicity, a key physicochemical parameter, governs a molecule's ability to cross biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1][3]

This guide summarizes quantitative lipophilicity data for selected thiazole derivatives with demonstrated antimicrobial and anticancer properties. Furthermore, it provides a detailed experimental protocol for determining lipophilicity using Reversed-Phase Thin-Layer Chromatography (RP-TLC), a widely used and accessible method.

Comparative Lipophilicity and Biological Activity

The following tables summarize the experimentally determined lipophilicity (RM0) and corresponding biological activities for two classes of thiazole derivatives. A higher RM0 value indicates greater lipophilicity.

Antimicrobial Thiazole Derivatives

A series of thiazolyl-oxadiazoline derivatives were synthesized and evaluated for their lipophilicity and antimicrobial activity. The lipophilicity was determined by RP-TLC.[4][5]

Compound IDSubstituent (Ar)RM0Antibacterial Activity (MIC mg/mL) vs. S. aureusAntifungal Activity (MIC mg/mL) vs. C. albicans
6a -H0.471>3.750.47
6b -CH₃0.586>3.750.47
6c -OCH₃0.768>3.750.23
6d -OC₂H₅0.922>3.750.11
6e -Br1.151>3.750.06
6f -Cl1.250>3.750.06

Data sourced from Stoica et al., 2015.[4][5]

Anticancer Thiazole Derivatives

The lipophilicity of novel 1,2,3-triazole-dipyridothiazine hybrids with anticancer activity was determined using RP-TLC.[6]

Compound IDSubstituentRM0Anticancer Activity (IC₅₀ µM) vs. SNB-19 (Glioblastoma)
1 p-methylbenzyl1.9757.4
2 p-methoxybenzyl2.1386.8
3 p-chlorobenzyl2.3335.2
4 p-cyanobenzyl2.7014.5
5 p-methylphenyl2.0118.1

Data sourced from Morak-Młodawska et al., 2022.[6]

Experimental Protocols

The determination of lipophilicity is a critical step in drug discovery. Reversed-Phase Thin-Layer Chromatography (RP-TLC) is a common and reliable method for this purpose.[1][7]

Determination of Lipophilicity by RP-TLC

This protocol outlines the general procedure for determining the RM0 value, a measure of lipophilicity, using RP-TLC.

1. Materials and Equipment:

  • RP-18 F₂₅₄s TLC plates

  • Developing chamber

  • Solutions of thiazole derivatives in a suitable solvent (e.g., methanol)

  • Mobile phase: A mixture of an organic modifier (e.g., acetone, methanol, or isopropanol) and an aqueous buffer (e.g., TRIS buffer, pH 7.4) in varying volume ratios.[6][8]

  • UV lamp for visualization

2. Procedure:

  • Plate Preparation: On a pre-coated RP-18 TLC plate, lightly draw a starting line with a pencil approximately 1.5 cm from the bottom edge.

  • Sample Application: Apply small spots of the dissolved thiazole derivatives onto the starting line using a capillary tube.

  • Chromatographic Development: Pour the prepared mobile phase into the developing chamber to a depth of about 0.5 cm. Place the TLC plate in the chamber, ensuring the starting line is above the solvent level.[9] Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and let the plate dry. Visualize the spots under a UV lamp and mark their centers.

  • Rf Value Calculation: Measure the distance traveled by the compound (from the starting line to the center of the spot) and the distance traveled by the solvent front (from the starting line to the solvent front mark). Calculate the Rf value for each compound using the following formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front)

  • Repeat for Different Mobile Phases: Repeat steps 3-5 with mobile phases containing different concentrations of the organic modifier.

3. Data Analysis:

  • RM Value Calculation: Convert the Rf values to RM values using the formula: RM = log((1/Rf) - 1)

  • RM0 Value Determination: Plot a graph of the RM values against the concentration of the organic modifier in the mobile phase. The relationship should be linear. Extrapolate the line to 0% organic modifier concentration. The y-intercept of this line is the RM0 value, which serves as a measure of the compound's lipophilicity.[1][6]

Workflow for Lipophilicity Studies of Thiazole Derivatives

The following diagram illustrates the general workflow for investigating the lipophilicity of biologically active thiazole derivatives.

Lipophilicity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_lipophilicity Lipophilicity Determination cluster_activity Biological Evaluation cluster_analysis Data Analysis & Correlation synthesis Synthesis of Thiazole Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization experimental Experimental (RP-TLC / RP-HPLC) characterization->experimental computational Computational (in silico prediction) characterization->computational antimicrobial Antimicrobial Screening (MIC) characterization->antimicrobial anticancer Anticancer Screening (IC50) characterization->anticancer correlation Lipophilicity-Activity Correlation (QSAR) experimental->correlation computational->correlation antimicrobial->correlation anticancer->correlation sar Structure-Activity Relationship (SAR) correlation->sar

Workflow for Lipophilicity Studies

This guide demonstrates the importance of lipophilicity in the context of biologically active thiazole derivatives. The provided data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and development of novel therapeutic agents with optimized pharmacokinetic profiles.

References

Safety Operating Guide

Proper Disposal of (4-methylthiazol-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of (4-methylthiazol-2-yl)methanol

Hazard Profile and Safety Precautions

Based on data for analogous compounds, this compound is likely to be harmful if swallowed, inhaled, or absorbed through the skin. It is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. All handling should be performed in a well-ventilated area or under a chemical fume hood.[2][3]

Quantitative Data from Structurally Similar Compounds

The following table summarizes key hazard information for methanol, a structurally related compound. This data should be considered indicative of the potential hazards of this compound.

Hazard ClassificationGHS CategoryHazard StatementSource
Flammable liquidsCategory 2H225: Highly flammable liquid and vapor[2]
Acute toxicity (Oral)Category 3H301: Toxic if swallowed[2]
Acute toxicity (Dermal)Category 3H311: Toxic in contact with skin[2]
Acute toxicity (Inhalation)Category 3H331: Toxic if inhaled[2]
Specific target organ toxicityCategory 1H370: Causes damage to organs[2]

Detailed Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][2]

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label a dedicated, leak-proof waste container with the full chemical name: "this compound". Do not use abbreviations.[1]

  • Segregation: Keep the this compound waste separate from all other waste streams to prevent accidental chemical reactions.[4]

Step 2: Container Management

  • Container Choice: Use a container made of a material compatible with this compound.

  • Closure: Keep the waste container tightly sealed at all times, except when adding waste.[3]

  • Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][6]

Step 3: Arranging for Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Professional Disposal: The EHS department will coordinate with a licensed professional waste disposal service for the final treatment and disposal of the chemical.[4]

Spill Cleanup Procedure

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Remove all sources of ignition.[3][7] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1][3][7] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_id 1. Waste Identification & Segregation - Label container with full chemical name - Segregate from other waste streams start->waste_id container_mgmt 2. Container Management - Use compatible, leak-proof container - Keep container tightly closed waste_id->container_mgmt storage 3. Secure Storage - Store in designated hazardous waste area - Ensure good ventilation container_mgmt->storage spill_check Spill or Leak? storage->spill_check spill_response Spill Response - Evacuate and ventilate - Absorb with inert material - Collect with non-sparking tools - Place in sealed container for disposal spill_check->spill_response Yes ehs_contact 4. Contact EHS for Pickup spill_check->ehs_contact No spill_response->ehs_contact prof_disposal 5. Professional Disposal - Handled by licensed waste disposal service ehs_contact->prof_disposal end End: Safe and Compliant Disposal prof_disposal->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (4-methylthiazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for (4-methylthiazol-2-yl)methanol (CAS No. 13750-63-5), including personal protective equipment (PPE), operational protocols, and disposal plans.

Chemical Safety and Hazard Information

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it poses a significant risk of serious eye damage.[1] While specific occupational exposure limits have not been established, the hazards associated with this chemical necessitate strict adherence to safety protocols.

Hazard Category GHS Classification Precautionary Statement
Serious Eye DamageGHS05 - CorrosionH318: Causes serious eye damage
Skin ContactNot ClassifiedP280: Wear protective gloves/protective clothing
Eye ContactMandatoryP280: Wear eye protection/face protection
InhalationPotential IrritantAvoid breathing dust/fume/gas/mist/vapors/spray
StorageTemperature SensitiveStore sealed in a dry place at 2-8°C[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and prevent serious eye damage.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing must be worn to prevent skin contact.[1]

  • Respiratory Protection: While specific inhalation hazards are not fully detailed, it is prudent to handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of any vapors or aerosols.

Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Work in a designated area with adequate ventilation, preferably a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before starting, confirm that all necessary PPE is available and in good condition.

  • Handling the Chemical:

    • Wear the mandatory PPE as specified above.

    • Avoid all direct contact with the chemical.

    • When transferring the chemical, do so carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[3][4]

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all work surfaces after use.

    • Remove and properly store or dispose of contaminated PPE.

Emergency Procedures

In the event of exposure or a spill, immediate action is required:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

This compound and any contaminated materials should be treated as hazardous waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Verify fume hood function - Assemble all necessary PPE - Locate emergency equipment handling Chemical Handling - Don appropriate PPE - Handle within fume hood - Keep container sealed when not in use prep->handling post_handling Post-Handling - Decontaminate work surfaces - Wash hands thoroughly - Remove and store/dispose of PPE handling->post_handling emergency Emergency Response - Eye/Skin Contact: Flush with water - Spill: Absorb with inert material - Seek medical attention as needed handling->emergency If exposure or spill occurs disposal Waste Disposal - Collect waste in a labeled, sealed container - Arrange for professional hazardous waste disposal post_handling->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-methylthiazol-2-yl)methanol
Reactant of Route 2
(4-methylthiazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.